2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULPKIJBKIWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373733 | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-99-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
in vitro screening of 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the In Vitro Screening of 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid
Foreword: The Rationale for a Targeted Screening Approach
In the landscape of modern drug discovery, the efficiency of our screening cascade is paramount. We are not merely generating data; we are building a case for a molecule's therapeutic potential. The subject of this guide, this compound, belongs to a chemical class rich in biological activity. The thiazole ring is a privileged scaffold, a core structural component in numerous FDA-approved drugs, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the 2-aminothiazole moiety is a well-established pharmacophore known to interact with protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3][4][5]
This guide, therefore, is not a generic template. It is a purpose-built roadmap designed from first principles, grounded in the chemical nature of our target molecule. We will progress logically from broad phenotypic screening to specific target engagement and mechanism of action (MoA) studies. Each experimental choice is deliberate, designed to answer a specific question and guide our subsequent steps with validated, trustworthy data. Our objective is to construct a self-validating experimental narrative that rigorously interrogates the biological potential of this compound.
Part 1: Primary Screening - Establishing a Bioactivity Baseline
The initial and most fundamental question is: does this compound elicit a biological response in a relevant disease context? Given the strong precedent for thiazole derivatives in oncology, we will begin by assessing the compound's effect on cancer cell viability.[6][7]
Core Experiment: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8] Its selection as a primary screen is strategic; it is robust, high-throughput, and provides a quantitative measure of a compound's impact on a cell population. The assay's mechanism hinges on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Incubate for 48-72 hours. The incubation time is critical and should be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
The primary output is the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%. This value is a critical measure of potency.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Staurosporine) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 2.57 | 6.77 |
| HepG2 (Liver Cancer) | 7.26 | 8.40 |
| (Note: Data is representative, based on similar thiazole derivatives found in the literature.)[7] |
A low micromolar or nanomolar IC₅₀ value is considered a "hit" and warrants progression to secondary screening.
Part 2: Secondary Screening - Differentiating Cytotoxicity from Cytostasis
A reduction in viability, as measured by the MTT assay, can indicate two possibilities: the compound is killing the cells (a cytotoxic effect) or merely inhibiting their proliferation (a cytostatic effect). Distinguishing between these is crucial for understanding the compound's therapeutic potential.
Workflow: From Viability to Cytotoxicity and Target Class Identification
The logical flow from a primary hit involves confirming the mechanism of cell death and beginning to identify the molecular target.
Caption: High-level workflow for in vitro screening.
Core Experiment: Lactate Dehydrogenase (LDH) Release Assay
This assay provides a direct measure of cytotoxicity. Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[10] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium. The amount of LDH in the supernatant is quantified via a coupled enzymatic reaction that produces a measurable colorimetric signal, which is directly proportional to the level of cell lysis.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to run this assay in parallel with the viability assay using cells from the same passage and treatment conditions.
-
Establish Controls: Prepare three essential control wells for each cell line:
-
Spontaneous LDH Release: Cells treated with vehicle (e.g., DMSO) to measure baseline cell death.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.
-
Vehicle Control: Cells treated with vehicle to determine its specific cytotoxic effect.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[11]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.
Cytotoxicity is calculated as a percentage relative to the controls:
% Cytotoxicity = 100 x (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
A dose-dependent increase in % cytotoxicity confirms that the compound's effect on cell viability is due to cell killing.
Part 3: Mechanism of Action (MoA) - Identifying the Molecular Target
With cytotoxicity confirmed, we now pivot to identifying the specific molecular target responsible for this effect. Based on the 2-aminothiazole scaffold, protein kinases are the most probable target class.[4][12]
Core Experiment 1: Broad Kinase Selectivity Profiling
Instead of testing kinases one by one, a broad screening panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™) is the most efficient approach.[13][14] The compound is tested at a fixed concentration (typically 1-10 µM) against hundreds of purified kinases. The readout is typically the percent inhibition of kinase activity relative to a vehicle control.
Rationale: This experiment provides a panoramic view of the compound's selectivity. An ideal candidate will potently inhibit a single kinase or a specific family of kinases while showing minimal activity against others. This reduces the likelihood of off-target effects and associated toxicities.
| Kinase Target | % Inhibition @ 10 µM |
| Aurora Kinase A | 98% |
| Aurora Kinase B | 85% |
| CDK2/CycE | 45% |
| VEGFR2 | 35% |
| ... (400+ other kinases) | < 20% |
| (Note: Data is hypothetical, illustrating a selective profile for Aurora kinases.) |
Core Experiment 2: In Vitro Kinase Inhibition Assay
The hits from the panel screen must be validated. This is achieved by performing a full dose-response analysis against the purified, recombinant kinase enzyme(s) of interest (e.g., Aurora Kinase A). This allows for the precise determination of the IC₅₀ value against the isolated enzyme.
Causality Note: It is critical to perform this assay at an ATP concentration that is close to the Michaelis-Menten constant (Kₘ) for the specific kinase.[13] If a compound is ATP-competitive, its apparent IC₅₀ will be artificially high if the assay is run with excessively high ATP concentrations. This demonstrates a deep, field-proven understanding of kinase assay design.[15]
-
Reaction Setup: In a 384-well plate, combine the kinase reaction buffer, the purified kinase (e.g., recombinant human Aurora Kinase A), the specific peptide substrate, and the desired concentration of ATP (at Kₘ).
-
Compound Addition: Add the this compound in a 10-point, 3-fold serial dilution.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase. The luciferase will convert the newly generated ADP into ATP, which then fuels a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, to the kinase activity.
Visualizing the Mechanism of Action
Once a target like Aurora Kinase A is confirmed, its role in the cell can be visualized to understand the compound's downstream effects. Aurora Kinase A is a critical regulator of mitotic entry and spindle assembly.
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Whitepaper: The Discovery and Optimization of Novel 2-Phenylamino-thiazole Derivatives as Targeted Therapeutics
Abstract
The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics. This technical guide delves into the discovery of a specific, highly promising subclass: 2-phenylamino-thiazole derivatives. We will explore the strategic rationale for their design, focusing on their proven utility as kinase inhibitors and antimicrobial agents. This document provides a comprehensive overview of synthetic methodologies, a deep dive into structure-activity relationship (SAR) studies, and detailed protocols for biological evaluation. By synthesizing field-proven insights with rigorous scientific data, this guide aims to equip researchers with the knowledge to navigate the complexities of developing next-generation therapeutics based on this versatile scaffold.
The 2-Aminothiazole Core: A Foundation of Therapeutic Versatility
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous natural and synthetic compounds, including the essential vitamin thiamine.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The 2-aminothiazole variant is particularly significant as it serves as a versatile and reactive starting point for the synthesis of diverse compound libraries.[2][4] The primary amino group provides a convenient handle for introducing a wide range of substituents, allowing for fine-tuning of the molecule's steric and electronic properties to achieve desired biological activity and selectivity.
The addition of a phenylamino group at the 2-position is a deliberate and strategic choice. This moiety is instrumental in creating structures that can effectively target ATP-binding sites in various enzymes, particularly kinases. The N-H group of the amine and the nitrogen of the thiazole ring can form critical hydrogen bond interactions with the "hinge region" of a kinase's active site, mimicking the binding of adenine from ATP. This has established the 2-phenylamino-thiazole scaffold as a premier platform for developing targeted kinase inhibitors for oncology and inflammatory diseases.
Strategic Synthesis: The Hantzsch Reaction and Its Modern Applications
The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5][6] This reaction provides a direct and efficient pathway to a vast array of derivatives.
Causality Behind the Method: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a compound containing a thiourea moiety. Its reliability and tolerance for a wide range of functional groups on both reactants make it the gold standard. This allows for the systematic introduction of diversity at key positions of the thiazole ring and the exocyclic amino group, which is fundamental for building compound libraries for SAR studies.
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Phenylamino-thiazole Derivatives
This protocol is a self-validating system; successful synthesis and purification confirm the reactivity of the chosen starting materials under the specified conditions.
-
Preparation of α-haloketone:
-
Dissolve the desired ketone (1.0 eq) in a suitable solvent (e.g., diethyl ether or acetic acid).
-
Slowly add a halogenating agent (e.g., bromine (1.0 eq) or N-bromosuccinimide) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product. Purify via column chromatography or recrystallization.
-
-
Condensation Reaction:
-
In a round-bottom flask, dissolve the substituted thiourea (1.0 eq) in a polar solvent such as ethanol.
-
Add the α-haloketone (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography (typically using a hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[6] Purity is typically assessed by HPLC.
-
Modern variations of this core reaction include one-pot procedures using catalysts and magnetically recoverable nanosystems to improve efficiency and simplify purification.[7]
Caption: General workflow for the Hantzsch synthesis of 2-phenylamino-thiazole derivatives.
Case Study: Targeting Cyclin-Dependent Kinase 9 (CDK9) in Oncology
The development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives serves as an exemplary case study, showcasing a logical, data-driven approach to drug discovery.[8][9]
The Rationale: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of crucial genes, including anti-apoptotic proteins like Mcl-1.[10] Cancer cells are often highly dependent on these survival proteins, making CDK9 an attractive therapeutic target.[8][9] Inhibition of CDK9 leads to the downregulation of Mcl-1, which in turn reinstates the process of programmed cell death (apoptosis) in malignant cells.[8][11]
Structure-Activity Relationship (SAR) Insights: The optimization of this series provides a masterclass in medicinal chemistry. The core scaffold consists of a 2-phenylamino group linked to a pyrimidine ring, which is in turn attached to a thiazole.
-
The Phenylamino Moiety: Modifications to the aniline ring were critical for potency and selectivity. It was discovered that introducing specific substituents at the meta-position could significantly enhance CDK9 inhibition.
-
The Pyrimidine Core: The C5 position of the pyrimidine ring was found to be a key interaction point. The introduction of a small, electron-withdrawing cyano (-CN) group proved essential for high potency.[8][10]
-
The Thiazole Ring: While less sensitive to modification, substitutions on the thiazole could be used to modulate pharmacokinetic properties.
X-ray crystal structures of lead compounds bound to both CDK9 and its closely related isoform CDK2 provided the mechanistic basis for the observed SAR.[9][10] These studies revealed that subtle differences in the ATP-binding pockets of the two kinases could be exploited to achieve selectivity, a critical factor in minimizing off-target effects and improving the therapeutic window.
Caption: Logical flow of a Structure-Activity Relationship (SAR) optimization cycle.
Data Summary: SAR of CDK9 Inhibitors
The following table summarizes key SAR findings from the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series, demonstrating the impact of specific substitutions on biological activity.[11]
| Compound ID | Aniline Substitution (meta-position) | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK9) | HCT-116 GI₅₀ (µM) |
| 12a | H | 12 | 22 | ~2x | 0.09 |
| 12g | -SO₂NH₂ | 5 | 62 | ~12x | 0.30 |
| 12k | piperazin-1-yl | 5 | 42 | ~8x | 0.23 |
| 12u | 1,4-diazepan-1-yl | 7 | 568 | ~81x | 0.42 |
Data synthesized from literature.[9][11]
The data clearly illustrates that while simple substitutions provide potent compounds, the introduction of a larger, flexible diazepanyl ring (Compound 12u ) dramatically improves selectivity for CDK9 over CDK2, a highly desirable trait for a therapeutic candidate.
Biological Evaluation Pipeline
A rigorous and systematic biological evaluation is necessary to characterize novel derivatives. The workflow progresses from in vitro enzymatic assays to cell-based models to confirm the mechanism of action.
Caption: A tiered workflow for the biological evaluation of novel chemical entities.
Protocol 2: Cellular Antiproliferative (MTT) Assay
This protocol provides a reliable method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition values against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is a standard for determining the potency of antimicrobial agents.[5]
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microbe.[5]
Conclusion and Future Perspectives
The 2-phenylamino-thiazole scaffold has unequivocally demonstrated its value in modern drug discovery. Through systematic synthetic exploration and rigorous biological testing, derivatives have been developed that show exceptional potency and selectivity against critical therapeutic targets like protein kinases. The success of the CDK9 inhibitor program highlights a path forward: integrating rational design, SAR-driven optimization, and mechanistic validation to create highly targeted therapies.
The future of this chemical class is bright. New research will likely focus on:
-
Expanding Therapeutic Targets: Applying the scaffold to other kinase families or entirely new enzyme classes.
-
Overcoming Resistance: Designing next-generation derivatives that are active against known resistance mutations.
-
Improving Drug-like Properties: Optimizing solubility, metabolic stability, and oral bioavailability to create viable clinical candidates.
-
Novel Formulations: Exploring drug delivery systems to enhance efficacy and reduce toxicity.
As our understanding of disease biology deepens, the versatility and proven track record of 2-phenylamino-thiazole derivatives will ensure they remain a high-priority scaffold for the development of innovative medicines.
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- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. National Institutes of Health.
- Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. ACS Publications.
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- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. PubMed.
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A Theoretical and Practical Treatise on 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid: A Molecule of Pharmaceutical Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, member of this family: 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid . While direct and extensive research on this particular molecule is nascent, this document serves as a comprehensive theoretical and practical guide by leveraging established principles from closely related analogues. We will delve into its structural attributes, plausible synthetic routes, and, most critically, the theoretical and computational methodologies that can be employed to unlock its therapeutic potential. This whitepaper is designed to be a self-validating system of protocols and insights, empowering researchers to confidently explore this promising chemical entity.
Molecular Architecture and Physicochemical Landscape
This compound, with the molecular formula C₁₀H₇BrN₂O₂S and a molecular weight of approximately 299.14 g/mol , presents a fascinating amalgamation of functional groups that dictate its chemical behavior and potential biological activity.[1] The molecule can be deconstructed into three key components: a 2-aminothiazole core, a 3-bromophenyl substituent, and a 4-carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂S | [1] |
| Molecular Weight | ~299.14 g/mol | [1] |
| IUPAC Name | 2-[(3-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid | - |
| PubChem CID | 10284439 | - |
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is an electron-rich aromatic system. The exocyclic amino group at the 2-position significantly influences the electron density of the ring and is a key site for potential interactions. The 3-bromophenyl group introduces a degree of lipophilicity and the bromine atom can act as a handle for further chemical modification or engage in halogen bonding.[1] The carboxylic acid at the 4-position is a critical functional group, imparting acidic properties and providing a key site for salt formation or esterification, which can be crucial for modulating solubility and pharmacokinetic properties.
Synthetic Pathways: A Probable Route via Hantzsch Thiazole Synthesis
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, the most probable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[2][4] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 3-bromophenylthiourea and a 3-halo-2-oxobutanoic acid derivative (e.g., ethyl 3-bromo-2-oxobutanoate).
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol (Hypothetical)
The following protocol is a well-established procedure for the Hantzsch synthesis and is highly likely to be adaptable for the synthesis of the target compound.
-
Preparation of 3-bromophenylthiourea:
-
Dissolve 3-bromoaniline in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of ammonium thiocyanate.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent to obtain pure 3-bromophenylthiourea.
-
-
Hantzsch Cyclization:
-
Dissolve 3-bromophenylthiourea and an equimolar amount of ethyl 3-bromo-2-oxobutanoate in a polar solvent such as ethanol.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude ethyl 2-(3-bromo-phenylamino)-thiazole-4-carboxylate is then purified, for instance by column chromatography.
-
-
Hydrolysis to the Carboxylic Acid:
-
The purified ester is then subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol or methanol.
-
After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of around 2-3.
-
The precipitated this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
-
Caption: Proposed synthetic workflow for the target molecule.
Theoretical Investigations: Unveiling Molecular Properties and Biological Potential
In the absence of extensive experimental data, theoretical and computational studies are invaluable for predicting the properties and potential biological activities of this compound.
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.
Protocol for DFT Calculations:
-
Geometry Optimization:
-
The initial 3D structure of the molecule can be built using software like Avogadro or GaussView.
-
A geometry optimization is then performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the most stable conformation of the molecule.
-
-
Frequency Analysis:
-
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.
-
-
Electronic Properties:
-
From the optimized structure, various electronic properties can be calculated:
-
HOMO-LUMO energy gap: This provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential intermolecular interactions.
-
Natural Bond Orbital (NBO) analysis: This provides information about charge distribution, hybridization, and intramolecular interactions.
-
-
Caption: A typical workflow for DFT calculations.
Molecular Docking: Predicting Biological Targets
Given that many thiazole derivatives exhibit antimicrobial and anticancer activities, molecular docking can be employed to predict the binding affinity and mode of interaction of this compound with relevant biological targets.[5][6]
Potential Biological Targets:
-
Bacterial Enzymes: For antimicrobial activity, potential targets include DNA gyrase, dihydrofolate reductase, and various enzymes involved in cell wall synthesis.
-
Cancer-Related Proteins: For anticancer activity, targets could include protein kinases, tubulin, and topoisomerases.
Protocol for Molecular Docking:
-
Preparation of the Ligand:
-
The 3D structure of this compound is prepared, typically starting from the DFT-optimized geometry. Charges are assigned, and the structure is saved in a suitable format (e.g., .pdbqt).
-
-
Preparation of the Receptor:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogens are added, and charges are assigned to the protein.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Glide, or GOLD) is used to perform the simulation.
-
A grid box is defined around the active site of the protein.
-
The software then explores various conformations and orientations of the ligand within the active site, scoring them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose (lowest binding energy).
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are visualized and analyzed.
-
Caption: A generalized workflow for molecular docking studies.
Potential Biological Activities and Therapeutic Rationale
The structural features of this compound suggest several potential biological activities, making it a compelling candidate for further investigation.
-
Antimicrobial Activity: The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents. The presence of the lipophilic bromophenyl group may enhance membrane permeability, while the carboxylic acid could be involved in key interactions with bacterial enzymes.[5]
-
Anticancer Activity: Many kinase inhibitors and cytotoxic agents incorporate the 2-phenylaminothiazole motif. The molecule's ability to act as a hydrogen bond donor and acceptor, coupled with the potential for halogen bonding from the bromine atom, makes it a candidate for targeting the ATP-binding sites of various protein kinases.[5]
-
Anti-inflammatory Activity: Some thiazole derivatives have shown anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Validation: A Roadmap
While this guide focuses on theoretical aspects, the ultimate validation of the predicted properties requires experimental work. The following is a suggested roadmap for the experimental characterization and biological evaluation of this compound.
-
Synthesis and Structural Characterization:
-
Synthesize the compound using the proposed Hantzsch reaction.
-
Confirm the structure using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-Br).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the 3D structure in the solid state.
-
-
-
Physicochemical Properties:
-
Determine the melting point, solubility in various solvents, and pKa.
-
-
Biological Screening:
-
Antimicrobial Assays: Screen against a panel of Gram-positive and Gram-negative bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Assays: Evaluate the cytotoxicity against a panel of cancer cell lines (e.g., using an MTT assay) to determine the IC₅₀ values.
-
Enzyme Inhibition Assays: If a specific target is predicted from docking studies, perform in vitro enzyme inhibition assays to confirm the activity.
-
Conclusion and Future Perspectives
This compound stands as a molecule with significant untapped potential. While direct experimental data remains to be established, this in-depth guide provides a robust theoretical framework for its exploration. By leveraging established synthetic methodologies and powerful computational tools, researchers can efficiently predict its properties, identify potential biological targets, and design focused experimental validation studies. The convergence of theoretical predictions and experimental verification will be paramount in unlocking the full therapeutic promise of this and other novel thiazole derivatives, paving the way for the next generation of innovative medicines.
References
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]
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Methodological & Application
A Robust and Scalable One-Pot Synthesis of 2-(Phenylamino)-thiazole Derivatives for Drug Discovery Scaffolds
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a detailed, field-proven guide to the one-pot synthesis of 2-(phenylamino)-thiazole derivatives, a key subclass of these valuable compounds. By circumventing the need to isolate lachrymatory and toxic α-haloketone intermediates, this approach offers a more efficient, safer, and scalable alternative to the traditional Hantzsch thiazole synthesis.[4][5][6] We will delve into the reaction mechanism, explore key optimization parameters, and provide a comprehensive, step-by-step protocol for researchers in drug discovery and development.
The Principle: A Modernized Hantzsch Synthesis
The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[5][6] While effective, this method requires the pre-synthesis and handling of α-haloketones, which are often toxic and unstable. The one-pot methodology detailed here elegantly bypasses this issue by generating the α-haloketone in situ.
The overall transformation involves three key components:
-
A ketone (e.g., a substituted acetophenone)
-
An N-phenylthiourea
-
A halogen source or oxidant (e.g., iodine or trichloroisocyanuric acid)
This reaction is typically conducted in a suitable solvent, often with a catalyst, to facilitate the cascade of reactions leading to the final 2-(phenylamino)-thiazole product in a single operational step. This approach not only enhances safety and convenience but also often improves overall yield and reduces waste.[4][7]
Reaction Mechanism: A Stepwise Cascade
The one-pot synthesis proceeds through a well-understood cascade mechanism. The choice of catalyst (or lack thereof) can influence the rate of each step, but the fundamental pathway remains consistent.
-
Enolization and Halogenation: The reaction initiates with the ketone undergoing enolization. This enol or enolate form then attacks the halogen source (e.g., I₂ or the chlorine from TCCA), generating the critical α-haloketone intermediate in situ.[7]
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of N-phenylthiourea, being a potent nucleophile, attacks the α-carbon of the newly formed haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated isothiourea intermediate.[5]
-
Intramolecular Cyclization: The terminal amino group of the isothiourea intermediate performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation reaction forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.[5][7]
-
Dehydration and Aromatization: The final step is the acid- or base-facilitated dehydration of the thiazoline alcohol intermediate. The elimination of a water molecule results in the formation of a stable, aromatic 2-(phenylamino)-thiazole ring.[5]
Caption: The mechanistic pathway of the one-pot thiazole synthesis.
Optimizing the Synthesis: A Guide to Key Parameters
The success and efficiency of this one-pot synthesis hinge on the careful selection of several experimental parameters. Understanding the role of each component allows for rational optimization.
-
The Halogen Source:
-
Iodine (I₂): A classic and highly effective choice. Molecular iodine serves a dual role, acting as both a halogenating agent and a Lewis acid catalyst to activate the carbonyl group.[4][8] Its primary drawback is its volatility and potential for sublimation.
-
Trichloroisocyanuric Acid (TCCA): A solid, stable, and safer alternative to gaseous chlorine sources. It acts as an efficient electrophilic halogenating agent.[7] Its use often aligns with green chemistry principles, as the byproduct (cyanuric acid) is less hazardous than many alternatives.[9]
-
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the reaction cascade without participating in unwanted side reactions.
-
Alcohols (Ethanol, Methanol): These are excellent, widely used "green" solvents. They are effective at solvating the reagents and intermediates.[7][10]
-
Aprotic Polar Solvents (DMSO, THF): Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are also highly effective.[4][11] DMSO, in particular, can accelerate reactions due to its high polarity and boiling point, though it can be difficult to remove during work-up.
-
Polyethylene Glycol (PEG): A non-toxic, non-volatile, and reusable solvent medium that can also act as a phase-transfer catalyst, sometimes leading to enhanced yields.[12]
-
-
Catalysis: While some protocols are catalyst-free,[11] the addition of a catalyst can significantly improve reaction rates and yields.
-
Acid Catalysts: Lewis acids or Brønsted acids can activate the ketone's carbonyl group, facilitating both the initial halogenation and the final dehydration step.[7] Silica-supported tungstosilisic acid is one such reusable solid acid catalyst.[13]
-
Base Catalysts: A mild base is often used during the work-up to neutralize the hydrogen halide formed during the reaction and precipitate the final product.[10] In some protocols, a catalytic amount of base may be used to promote enolization.
-
Data Presentation: Comparative Synthesis Conditions
The following table summarizes various reported conditions for the one-pot synthesis of 2-aminothiazole derivatives, showcasing the versatility of the method.
| Entry | Ketone Reactant | Halogen Source/Oxidant | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Acetophenone | Iodine (I₂) | None | Solvent-free | 120 | 1.5 h | 92 | [8] |
| 2 | Substituted Acetophenones | Iodine (I₂) | Asparagine | DMSO | 80 | 30 min | 85-95 | [4] |
| 3 | 4-Chloroacetophenone | N-Bromosuccinimide | None | THF | RT | 10-15 min | 94 | [11] |
| 4 | Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80 | 45 min | 95 | [7][9] |
| 5 | α-Tosyloxyketones | - | Na₂CO₃ | PEG-400 | 80 | 30 min | 85-96 | [12] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative one-pot synthesis of a 2-(phenylamino)-thiazole derivative.
Protocol: One-Pot Synthesis of 4-phenyl-N-phenylthiazol-2-amine
This protocol is a synthesized example based on common literature procedures utilizing iodine as the oxidant.[4][10]
Materials and Reagents:
-
Acetophenone (1.0 mmol, 120.2 mg)
-
N-phenylthiourea (1.0 mmol, 152.2 mg)
-
Iodine (I₂) (1.0 mmol, 253.8 mg)
-
Absolute Ethanol (5-10 mL)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Iodine is volatile and corrosive; handle with care.
-
Organic solvents are flammable. Avoid open flames.
Caption: A typical experimental workflow for one-pot thiazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol), N-phenylthiourea (1.0 mmol), and iodine (1.0 mmol).
-
Solvent Addition: Add 5-10 mL of absolute ethanol to the flask.
-
Heating: Attach a reflux condenser and place the flask in a pre-heated oil bath or heating mantle set to approximately 80-85°C.
-
Reaction: Stir the mixture vigorously under reflux for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Work-up:
-
Pour the cooled reaction mixture into a beaker containing 20 mL of ice-cold water.
-
Add saturated sodium thiosulfate solution dropwise with stirring until the brown color of the iodine disappears.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydroiodic acid formed during the reaction. Continue addition until the solution is slightly basic (pH ~8), which will induce precipitation of the product.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-phenyl-N-phenylthiazol-2-amine. For higher purity, silica gel column chromatography may be employed.[12]
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and its melting point compared with literature values to confirm its identity and purity.[9][10]
Conclusion
The one-pot synthesis of 2-(phenylamino)-thiazole derivatives represents a significant advancement over traditional multi-step methods. By leveraging in situ intermediate generation, this approach provides a rapid, efficient, and safer route to a class of molecules with immense value in medicinal chemistry. The protocols and principles outlined in this guide are designed to be readily adaptable, empowering researchers to accelerate the discovery and development of novel thiazole-based therapeutics.
References
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- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. Journal of the Iranian Chemical Society, 11, 819-825.
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Ghaffari, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 10633-10644.
- Patente EP0482607B1. (1995). Process of producing 2-aminothiazole.
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Banu, H., & Kumar, A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7, 21953-21971.
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- Soleiman-Beigi, M., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Arabian Journal of Chemistry, 10, S3033-S3038.
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El-Sayed, N. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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- Loidreau, T., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1493-1507.
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Application Notes and Protocols for High-Throughput Screening Assays
A Senior Application Scientist's Guide to Theory, Practice, and Troubleshooting
Introduction: The Engine of Modern Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of millions of chemical and biological compounds to identify "hits" that modulate a specific biological target or pathway. This automated process, utilizing robotics, sophisticated liquid handling, and sensitive detectors, has revolutionized the early stages of drug development by dramatically increasing the scale and efficiency of screening campaigns.[1] The primary objective of HTS is not to identify a drug itself, but rather to generate high-quality lead compounds that serve as the starting point for further optimization in the drug discovery pipeline.[1]
This guide provides an in-depth exploration of the principles, applications, and practical considerations for designing and implementing robust HTS assays. We will delve into the causality behind experimental choices, provide detailed protocols for key assay formats, and offer insights into data analysis and troubleshooting, equipping researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of HTS.
The HTS Workflow: A Symphony of Automation and Precision
A successful HTS campaign is a meticulously orchestrated process, from initial assay development to the final hit validation. Understanding the interconnectedness of each stage is crucial for generating reliable and reproducible data.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Core Principles of HTS Assay Design
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay technology is dictated by the biological question being addressed, the nature of the target, and the available instrumentation. A well-designed HTS assay should be:
-
Simple and Homogeneous: Ideally, assays should be "mix-and-read," requiring minimal liquid handling steps to reduce variability and increase throughput.
-
Miniaturizable: To conserve precious reagents and compound libraries, assays must be adaptable to low-volume formats such as 384- and 1536-well plates.[1][2]
-
Sensitive and Robust: The assay must have a large enough signal window to confidently distinguish between active and inactive compounds.
-
Cost-effective: Given the scale of HTS, the cost per well is a significant consideration.[2]
Common HTS Assay Technologies and Protocols
A diverse array of assay technologies is available to the modern screening scientist. The choice of technology is a critical decision that influences the entire screening cascade.[1]
Fluorescence-Based Assays
Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and versatility. These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer.
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization. This change in polarization is used to monitor binding events.
Application: Primarily used for studying protein-ligand, protein-protein, and nucleic acid-protein interactions.[3][4]
Protocol: Fluorescence Polarization Immunoassay (FPIA) for a Small Molecule Target
This protocol provides a general framework for an FPIA to screen for compounds that inhibit the binding of a small molecule to an antibody.
Materials:
-
Fluorescently labeled tracer (small molecule of interest conjugated to a fluorophore like fluorescein)
-
Specific antibody against the small molecule
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the antibody in assay buffer at a concentration that yields a significant polarization shift upon tracer binding (determined during assay development).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should provide a good signal-to-noise ratio without being in vast excess of the antibody.[5]
-
Prepare serial dilutions of test compounds in DMSO. Further dilute these into assay buffer to create a 4X working stock.
-
-
Assay Plate Setup:
-
Using an automated liquid handler, dispense 5 µL of the 4X test compound solution into the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of assay buffer with the same final DMSO concentration as the compound wells.
-
Add 5 µL of the 2X antibody solution to all wells except the "tracer only" control wells. To these, add 5 µL of assay buffer.
-
Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells.
-
-
Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[3] This incubation time should be optimized during assay development.
-
-
Detection:
-
Measure the fluorescence polarization on a compatible plate reader. Ensure the instrument is calibrated and the correct excitation and emission filters for the chosen fluorophore are used.[3]
-
Data Analysis: The primary output is the millipolarization (mP) value. A decrease in mP in the presence of a test compound indicates displacement of the tracer from the antibody, signifying a potential hit.
Principle: TR-FRET is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a shorter-lifetime acceptor fluorophore (e.g., a fluorescent protein or dye). When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection minimizes interference from background fluorescence.
Application: Widely used for studying protein-protein interactions, kinase activity, and GPCR signaling.
Protocol: TR-FRET Assay for Kinase Activity
This protocol outlines a generic TR-FRET assay to screen for kinase inhibitors.
Materials:
-
Kinase enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and a non-ionic detergent)
-
Stop solution (e.g., EDTA)
-
Test compounds in DMSO
-
White, low-volume 384-well microplates
-
A TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of test compounds into the assay plate using an acoustic liquid handler.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
-
Incubation:
-
Mix the plate and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of stop solution containing the TR-FRET detection reagents (Europium-labeled antibody and streptavidin-APC).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. A decrease in this ratio in the presence of a test compound indicates inhibition of kinase activity.
Luminescence-Based Assays
Luminescence assays are another popular choice for HTS, known for their high sensitivity and low background signals.[6]
Principle: These assays utilize the enzyme luciferase, which generates light through the oxidation of its substrate, luciferin. In a reporter gene assay, the luciferase gene is placed under the control of a specific promoter or response element that is responsive to a particular signaling pathway. Activation of the pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Application: Widely used to study G-protein coupled receptor (GPCR) signaling, transcription factor activation, and other cellular pathways.[7][8][9]
Protocol: Luciferase Reporter Assay for GPCR (Gs-coupled) Activation
This protocol describes an assay to screen for agonists of a Gs-coupled GPCR.
Materials:
-
A stable cell line co-expressing the GPCR of interest and a luciferase reporter gene under the control of a cyclic AMP response element (CRE).
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
A luciferase assay reagent (containing luciferin and other necessary components)
-
White, opaque 384-well cell culture plates
-
A luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into the 384-well plates at a predetermined density and allow them to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Add a small volume of the compound solutions to the wells containing the cells. Include appropriate positive (known agonist) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 4-6 hours) to allow for GPCR activation, downstream signaling, and luciferase expression.
-
-
Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence on a plate reader.
-
Data Analysis: An increase in luminescence in the presence of a test compound indicates activation of the GPCR and the downstream CRE-mediated gene expression.
Label-Free Assays
Label-free technologies offer the advantage of studying molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the biological system.
Principle: SPR is a sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip.[10] A protein target is immobilized on the chip surface. When a compound binds to the target, it causes a change in the local refractive index, which is detected as a shift in the SPR angle. This allows for the real-time monitoring of binding and dissociation events.
Application: Used for hit finding, fragment screening, and detailed kinetic characterization of interactions.[10][11][12]
Protocol: SPR-based Fragment Screening
This protocol provides a general workflow for screening a fragment library against an immobilized protein target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein target
-
Fragment library
-
Immobilization buffer (e.g., acetate pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Target Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein target over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare the fragment library in running buffer.
-
Inject the fragments over the sensor surface at a specific flow rate and for a defined contact time.
-
Monitor the change in SPR signal in real-time.
-
After each fragment injection, regenerate the sensor surface to remove any bound fragment.
-
-
Data Analysis:
-
The binding of a fragment is observed as an increase in the SPR signal (response units).
-
Hits are typically identified based on a response threshold.
-
Further analysis can provide information on the kinetics (association and dissociation rates) and affinity of the interaction.
-
Data Analysis and Quality Control: Ensuring the Integrity of Your Screen
The vast amount of data generated in an HTS campaign requires robust statistical methods for analysis and quality control.[13]
Data Normalization and Correction
Raw data from HTS assays can be affected by systematic errors such as plate-to-plate variation, edge effects, and signal drift over time. Normalization methods are employed to correct for these variations. Common approaches include:
-
Percent of Control: Normalizing data to the mean of the positive and negative controls on each plate.
-
Z-score: Calculating the number of standard deviations a compound's signal is from the mean of the negative controls.[13]
Quality Control Metrics
Several statistical parameters are used to assess the quality and robustness of an HTS assay.
| Metric | Formula | Interpretation | Recommended Value |
| Signal-to-Background Ratio (S/B) | Mean(Signal) / Mean(Background) | A simple measure of the assay window. | > 2 |
| Signal-to-Noise Ratio (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | Indicates the separation between the signal and the background noise. | > 10 |
| Z'-factor | 1 - (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| | A measure of the statistical separation between the positive and negative controls, taking into account the data variation.[7] | > 0.5 for a robust assay |
Hit Identification and Confirmation
A "hit" is a compound that produces a statistically significant response in the primary screen. The hit selection threshold is typically set at a certain number of standard deviations from the mean of the negative controls (e.g., 3x SD).
Once primary hits are identified, a crucial hit confirmation and validation cascade is initiated to eliminate false positives and prioritize the most promising compounds.[14] This process often involves:
-
Dose-Response Analysis: Re-testing the primary hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Using a different assay technology to confirm the activity of the hits. This helps to eliminate compounds that interfere with the primary assay format.[14]
-
Counter-Screens: Employing assays to identify compounds that act through non-specific mechanisms, such as aggregation or reactivity.[14]
-
Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the hits and their biological activity to guide lead optimization.
Troubleshooting Common HTS Issues
Even with careful planning, HTS campaigns can encounter various challenges. A systematic approach to troubleshooting is essential for resolving these issues.
| Issue | Potential Causes | Troubleshooting Steps |
| High Variability (Low Z'-factor) | Inconsistent liquid handling, reagent instability, cell plating non-uniformity, temperature fluctuations. | Verify liquid handler performance, check reagent stability and preparation, optimize cell seeding density and technique, ensure consistent incubation conditions.[15] |
| High False Positive Rate | Compound interference (autofluorescence, quenching), non-specific binding, compound aggregation. | Implement counter-screens to identify interfering compounds, use orthogonal assays with different detection methods, include detergents in the assay buffer to reduce aggregation.[14][16] |
| High False Negative Rate | Low compound potency, insufficient incubation time, assay conditions not optimal. | Re-evaluate hit selection criteria, optimize incubation times, re-validate assay parameters (e.g., enzyme/substrate concentrations). |
| Edge Effects | Evaporation from wells on the plate edges, temperature gradients across the plate. | Use plates with lids, ensure proper sealing, optimize incubator humidity, use a plate layout that avoids placing samples in the outer wells. |
| Signal Drift | Reagent degradation over the course of the screen, instrument instability. | Prepare fresh reagents frequently, monitor instrument performance with control plates, implement data correction algorithms to account for drift. |
The Future of High-Throughput Screening
The field of HTS is continuously evolving, with several exciting trends shaping its future:
-
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract multi-parametric data from cells.[17][18][19] This allows for the simultaneous analysis of various cellular features, such as morphology, protein localization, and organelle health, providing a more comprehensive understanding of a compound's effects.[17][18][19]
-
Phenotypic Screening: There is a renewed interest in phenotypic screening, which identifies compounds that produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the molecular target.
-
AI and Machine Learning: Artificial intelligence and machine learning are being increasingly used to analyze large HTS datasets, predict compound activity, and optimize screening strategies.[20]
Conclusion
High-throughput screening remains an indispensable tool in the quest for new therapeutics and a deeper understanding of biological systems. By combining a solid understanding of the underlying principles with meticulous assay design, robust automation, and rigorous data analysis, researchers can harness the power of HTS to accelerate the pace of discovery. This guide provides a framework for developing and executing successful HTS campaigns, from the initial concept to the validated hit. As technology continues to advance, the insights gained from HTS will undoubtedly continue to drive innovation in medicine and biology.
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Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(18), 2334-2341. [Link]
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Scott, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Leveridge, M., & van der Haydn, J. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]
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An, H., & Kim, J. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells, 43(11), 923-932. [Link]
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van der Heyden, J., et al. (2014). High throughput screening methodologies classified for major drug target classes according to target signaling pathways. Expert Opinion on Drug Discovery, 9(12), 1403-1418. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 38-42. [Link]
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Kunapuli, P., et al. (2008). HTS assays using a disease-relevant cell model for interrogating the MAP kinase pathway initiated by multiple receptors. Journal of Biomolecular Screening, 13(1), 9-19. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Taylor, P. B., et al. (2001). A Standard Operating Procedure for Assessing Liquid Handler Performance in High-Throughput Screening. Journal of Biomolecular Screening, 6(6), 563-569. [Link]
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Capuzzi, S. J., et al. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]
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Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. [Link]
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Aurora Biomed. (n.d.). Beginner's Guide to Understanding Automated Liquid Handling. [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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Thøfner, J. F., et al. (2024). A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. SLAS Discovery. [Link]
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Zhang, X. D. (2007). Experimental design and statistical methods for improved hit detection in high-throughput screening. Journal of Biomolecular Screening, 12(5), 624-633. [Link]
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Wang, Y., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]
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Omic.ly. (2024, July 21). Assay failures are common in the clinical lab, here are 5 of my favorites. [Link]
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O'Connell, J. P., et al. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-173. [Link]
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Armstrong, J. A. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory, 31(16), 4-9. [Link]
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Maybux, T., et al. (2011). Fragment-Based Screening Using Surface Plasmon Resonance Technology. Methods in Molecular Biology, 716, 1-24. [Link]
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HTI Automation. (2023, November 29). Liquid handling in the laboratory. [Link]
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Wikipedia. (n.d.). High-content screening. [Link]
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Wang, Y., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]
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Grenova. (2025, December 2). Enhancing Lab Safety with Automated Liquid Handling Systems. [Link]
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Aimes, R. T., et al. (2010). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 661, 1-17. [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
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Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
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IAEA. (n.d.). HIGH CONTENT SCREENING: UNDERSTANDING CELLULAR PATHWAY. [Link]
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Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 38-42. [Link]
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Wang, Y., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]
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Wang, Y., & Bryant, S. H. (2011). High-Throughput Screening Assay Datasets from the PubChem Database. In High-Throughput Screening and Chemical Libraries. Humana Press. [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]
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Schlicker, A., et al. (2017). Sensitivity towards HDAC inhibition is associated with RTK / MAPK pathway activation in gastric cancer. Oncotarget, 8(39), 65399-65413. [Link]
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Ichor Life Sciences. (n.d.). High Content Screening (HCS). [Link]
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Automata. (2022, August 2). Automating the processes around liquid handling [Video]. YouTube. [Link]
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MB - About. (n.d.). Assay Troubleshooting. [Link]
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Axcelead Drug Discovery Partners, Inc. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML [Video]. YouTube. [Link]
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WuXi AppTec. (2024, March 29). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors [Video]. YouTube. [Link]
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Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR [Video]. YouTube. [Link]
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Application Notes and Protocols for Developing Antimicrobial Assays with Thiazole Derivatives
Introduction: The Resurgence of Thiazole Derivatives in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with potent biological activities.[1] From the antibacterial sulfathiazole to the antifungal ravuconazole, the thiazole moiety is a privileged structure in the design of anti-infective agents.[2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the evaluation of thiazole derivatives for their antimicrobial properties. We will delve into the mechanistic underpinnings of their action and provide robust, field-proven methodologies for determining their efficacy.
Thiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[2] Their versatility stems from the ability to modify the core thiazole structure at various positions, leading to compounds with diverse mechanisms of action.[3] This adaptability makes the thiazole scaffold a fertile ground for the development of new drugs to combat resistant pathogens.
Mechanisms of Action: How Thiazole Derivatives Inhibit Microbial Growth
The antimicrobial effects of thiazole derivatives are multifaceted, often targeting essential cellular processes in bacteria and fungi. Understanding these mechanisms is crucial for the rational design of more potent and specific compounds.
One of the key mechanisms involves the disruption of the microbial cell membrane . Due to their amphiphilic nature, with both hydrophobic and hydrophilic components, some thiazole derivatives can readily embed themselves into the lipid bilayers of microbial cell membranes.[4] This insertion disrupts membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately causing cell death.[4] This mechanism is effective against both Gram-positive and Gram-negative bacteria.[4]
Another significant target for thiazole derivatives is enzyme inhibition . Several essential microbial enzymes have been identified as targets for these compounds:
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication and supercoiling. Certain thiazole derivatives have been shown to inhibit DNA gyrase, thereby preventing bacterial proliferation.[5]
-
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is vital for protein synthesis. Isatin-decorated thiazole derivatives have been identified as potential inhibitors of TyrRS, leading to potent antimicrobial activity.[6]
-
Other Enzymes: Thiazole derivatives have also been reported to inhibit other key enzymes in metabolic pathways, such as UDP-N-acetylmuramate/L-alanine ligase involved in peptidoglycan synthesis.[1]
Furthermore, some thiazole derivatives, like sulfathiazole, act as antimetabolites . They competitively inhibit the synthesis of essential nutrients, such as folic acid, which is necessary for bacterial growth and replication.[2]
Quantitative Assessment of Antimicrobial Activity
To rigorously evaluate the antimicrobial potential of novel thiazole derivatives, it is essential to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These parameters provide quantitative measures of a compound's potency.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]
The following table summarizes the reported MIC and MBC values for a selection of thiazole derivatives against common microbial pathogens, showcasing the potential of this class of compounds.
| Thiazole Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Isatin-decorated thiazole 7b | Escherichia coli | 32 | Not Reported | [6] |
| Isatin-decorated thiazole 7d | Escherichia coli | 64 | Not Reported | [6] |
| Isatin-decorated thiazole 7f | Staphylococcus aureus (MRSA) | 16 | Not Reported | [6] |
| Thiazole-imidazole 3a | Staphylococcus aureus | 4.88 | 9.77 | [8] |
| Thiazole-imidazole 8a | Staphylococcus aureus | 9.77 | 19.53 | [8] |
| Thiazole-imidazole 3a | Escherichia coli | 19.53 | 39.06 | [8] |
| Heteroaryl(aryl) thiazole 3 | Staphylococcus aureus | 230-700 | 470-940 | [9] |
| Heteroaryl(aryl) thiazole 3 | Escherichia coli | 230-700 | 470-940 | [9] |
| Heteroaryl(aryl) thiazole 9 | Candida albicans | 60-230 | 110-470 (MFC) | [9] |
| Thiazole-benzimidazole 6 | Candida albicans | 3.125 | Not Reported | [5] |
| Thiazole-benzoxazole 20 | Staphylococcus aureus | 3.125 | Not Reported | [5] |
| Thiazole-benzothiazole 22 | Escherichia coli | 3.125 | Not Reported | [5] |
MFC: Minimum Fungicidal Concentration
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide a standardized framework for antimicrobial susceptibility testing.[10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[6]
1. Materials and Reagents:
-
Thiazole derivative stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.[12]
-
Sterile saline or phosphate-buffered saline (PBS).
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).[13][14]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension 1:100 in the appropriate broth medium (e.g., CAMHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[6]
3. Assay Procedure:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the thiazole derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
The last two wells of a row should be reserved for controls: one for a growth control (broth and inoculum only) and one for a sterility control (broth only).
-
Inoculate each well (except the sterility control) with 10 µL of the prepared inoculum. The final volume in each well will be approximately 110 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[6][12]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Workflow for MIC Determination
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the completion of the MIC assay.[7]
1. Materials and Reagents:
-
Completed MIC microtiter plate.
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile micropipette and tips.
-
Incubator.
2. Assay Procedure:
-
From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer, depending on the microorganism).
3. Interpretation of Results:
-
The MBC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.[7]
Workflow for MBC Determination
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Conclusion and Future Perspectives
The thiazole scaffold remains a highly promising starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new thiazole derivatives. By understanding their mechanisms of action and accurately quantifying their potency, researchers can contribute to the development of the next generation of therapeutics to combat the growing threat of antimicrobial resistance. Future work should focus on exploring structure-activity relationships to optimize the efficacy and safety profiles of these compounds, as well as investigating their potential for combination therapies to overcome existing resistance mechanisms.
References
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Antifungal activity of thiazole derivatives. (MIC and MBC in mg/mL). (n.d.). ResearchGate. Retrieved from [Link]
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
-
a, the MIC values of the tested thiazole derivatives in the medium with... (n.d.). ResearchGate. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Retrieved from [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). PMC - NIH. Retrieved from [Link]
-
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022). NIH. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016). University of Oxford. Retrieved from [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). ASM Journals. Retrieved from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Broth Microdilution | MI. (n.d.). Microbiology. Retrieved from [Link]
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- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
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- 14. chainnetwork.org [chainnetwork.org]
Application Notes & Protocols: The Utility of 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid in Modern Medicinal Chemistry
Abstract
The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to numerous clinically approved therapeutics.[1] This document provides an in-depth guide to the synthesis, characterization, and strategic application of a key derivative, 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid . We detail its role as a versatile starting point for fragment-based drug discovery (FBDD), with a focus on developing novel kinase inhibitors and antimicrobial agents. Crucially, this guide also addresses the known liabilities of the 2-aminothiazole scaffold, namely its potential for promiscuous binding and reactivity.[2][3] We provide robust, step-by-step protocols for primary activity screening and essential counterscreens to identify and discard problematic "frequent hitters," ensuring the selection of high-quality, tractable lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery programs.
Introduction: A Privileged Scaffold with Nuanced Properties
The 2-aminothiazole motif is a privileged structure in drug discovery, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Its prevalence is a testament to its favorable geometry and ability to form key interactions with a multitude of biological targets.
The subject of this guide, this compound (molecular formula: C₁₀H₇BrN₂O₂S), is a strategically designed fragment that embodies several key features for medicinal chemistry exploration[4]:
-
2-Aminothiazole Core: A proven pharmacophore that acts as a versatile scaffold for chemical elaboration.
-
4-Carboxylic Acid Group: A critical functional group for establishing strong, charge-based, and hydrogen-bonding interactions with protein targets, particularly within the conserved lysine and hinge regions of kinase active sites.
-
3-Bromophenyl Substituent: Provides a vector for chemical diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and introduces a halogen atom that can participate in halogen bonding, potentially enhancing binding affinity and selectivity.
While potent, the 2-aminothiazole class is not without its challenges. Numerous studies have identified this scaffold as a "frequent hitter" in high-throughput and fragment-based screening campaigns, often exhibiting promiscuous, non-specific binding that can derail a discovery program.[2][5] Therefore, a rigorous and informed approach, incorporating early-stage reactivity and promiscuity assessments, is paramount to successfully harnessing its potential.
Synthesis and Characterization
A reliable supply of high-purity material is the foundation of any successful screening campaign. The title compound can be efficiently synthesized via the well-established Hantzsch thiazole synthesis.[6][7][8]
Protocol 1: Synthesis via Hantzsch Reaction
This protocol outlines a two-step process starting from commercially available 3-bromoaniline.
Step 1: Synthesis of 1-(3-bromophenyl)thiourea
-
Dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add benzoyl isothiocyanate (1.05 eq) dropwise at room temperature and stir for 2-4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude benzoylthiourea intermediate, add a 10% aqueous solution of sodium hydroxide (2.0 eq) and heat to reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).
-
Cool the mixture to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 1-(3-bromophenyl)thiourea.
Step 2: Cyclization to form this compound
-
Suspend 1-(3-bromophenyl)thiourea (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction should become homogeneous as it progresses.
-
Monitor the formation of the ethyl ester intermediate by TLC.
-
Once the cyclization is complete, add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.
-
Continue to heat at reflux for an additional 1-2 hours to facilitate ester hydrolysis.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets), a singlet for the thiazole C5-H, and broad singlets for the amine and carboxylic acid protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, thiazole ring carbons (including C=S and C=N), and the carbonyl carbon of the carboxylic acid. |
| Mass Spec (HRMS) | Calculation of the exact mass should correspond to the molecular formula C₁₀H₇BrN₂O₂S, observing the characteristic isotopic pattern for bromine. |
| FTIR | Broad O-H stretch (carboxylic acid), N-H stretch (amine), C=O stretch (carbonyl), and characteristic aromatic and C-N/C-S stretches. |
| Melting Point | A sharp melting point should be observed for a pure compound.[9] |
Application in Kinase Inhibitor Discovery
The 2-phenylaminothiazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The carboxylic acid function can form a key salt bridge with a conserved catalytic lysine, making this compound an excellent starting point for developing ATP-competitive kinase inhibitors.[10][11]
Caption: Workflow for kinase inhibitor discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to quantify kinase activity and inhibition.
A. Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity.
B. Materials:
-
Kinase of interest (e.g., Aurora A, PKA) and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution (at the Kₘ concentration for the specific kinase).
-
Test Compound: 10 mM stock in 100% DMSO.
-
Positive Control Inhibitor (e.g., H89 for PKA).[12]
-
White, opaque 384-well assay plates.
C. Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM. Dispense 50 nL of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction (Final volume = 10 µL).
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the unused ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
D. Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the % inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application in Antimicrobial Drug Discovery
Thiazole derivatives are known to possess significant antimicrobial properties.[1][13][14][15] The title compound serves as an excellent scaffold for developing new agents to combat drug-resistant pathogens.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.
A. Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined after a defined incubation period.
B. Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Test Compound: 10 mM stock in 100% DMSO.
-
Control Antibiotics: Vancomycin (S. aureus), Ciprofloxacin (E. coli), Fluconazole (C. albicans).
-
Sterile 96-well microtiter plates.
C. Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate medium to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of broth to all wells. Dispense 2 µL of the 10 mM stock into the first column well and perform a 2-fold serial dilution across the plate, leaving the last column as a "growth control" (no compound). This creates a concentration range typically from 100 µg/mL down to 0.098 µg/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well (except for a "sterility control" well, which contains only broth).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.
| Hypothetical MIC Data | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Test Compound | 16 | >64 | 32 |
| Control Drug | 1 (Vancomycin) | 0.5 (Ciprofloxacin) | 2 (Fluconazole) |
Critical Counterscreening: Identifying Promiscuous Compounds
As highlighted, 2-aminothiazoles are prone to non-specific activity.[3][16] It is imperative to perform counterscreens early to eliminate compounds that function through undesirable mechanisms, such as thiol reactivity.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 728864-99-1 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 9. excli.de [excli.de]
- 10. mdpi.com [mdpi.com]
- 11. 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid | 1170442-73-5 | Benchchem [benchchem.com]
- 12. protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-bromophenylamino)thiazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 2-(3-bromophenylamino)thiazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, experience-driven solutions to common challenges encountered during its synthesis, thereby enabling you to improve yield, purity, and overall process efficiency.
The synthesis of this molecule is typically approached via a two-step process: an initial Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is structured to address potential issues in both stages of the reaction.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions grounded in chemical principles.
Part 1: Hantzsch Condensation to Ethyl 2-(3-bromophenylamino)thiazole-4-carboxylate
Question: My yield for the initial condensation reaction is consistently low (<60%). What are the most likely causes and how can I fix them?
Answer: Low yield in the Hantzsch thiazole synthesis step is a frequent challenge. The root cause often lies in one of four areas: reagent quality, reaction conditions, stoichiometry, or side reactions.
-
Reagent Purity and Stability:
-
Ethyl bromopyruvate: This is the most critical reagent to scrutinize. It is susceptible to degradation, especially if stored improperly. Over time, it can hydrolyze or self-condense. Using aged or discolored ethyl bromopyruvate is a primary cause of low yields.
-
Solution: Always use freshly opened or purified (distilled under reduced pressure) ethyl bromopyruvate. Store it in a refrigerator, under an inert atmosphere (N₂ or Ar), and protected from light.
-
-
1-(3-bromophenyl)thiourea: Ensure this starting material is pure and dry. Impurities can interfere with the cyclization process.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must effectively dissolve both reactants to facilitate the reaction. Absolute ethanol is the most common and effective choice.[1][2] Using lower-grade or aqueous ethanol can promote hydrolysis of the ethyl bromopyruvate.
-
Temperature Control: The reaction typically requires heating to reflux to proceed at a reasonable rate.[3] However, excessive temperatures or prolonged heating can lead to the formation of undesired byproducts and decomposition.
-
Solution: Reflux gently in ethanol (around 70-80°C). Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with workup promptly. Over-refluxing provides no benefit and often harms the yield.
-
-
-
Stoichiometry:
-
The reaction involves a 1:1 condensation. Using a large excess of either reactant can complicate purification and may not improve the yield of the desired product.
-
Solution: Use a stoichiometric ratio of 1.0 equivalent of ethyl bromopyruvate to 1.0-1.2 equivalents of the thiourea derivative. A slight excess of the thiourea can help ensure the complete consumption of the more sensitive bromopyruvate.[2]
-
-
-
Workup and Isolation:
-
The product, ethyl 2-(3-bromophenylamino)thiazole-4-carboxylate, will often precipitate from the reaction mixture upon cooling. However, simply filtering may not be sufficient.
-
Solution: After cooling the reaction, pour the mixture into a larger volume of cold water or an ice-water slurry. This will crash out the product while keeping highly polar impurities and salts in the aqueous phase. The resulting precipitate can then be collected by filtration, washed thoroughly with water, and dried.
-
-
Question: My isolated ester intermediate is an oil/gummy solid and difficult to purify. What should I do?
Answer: This is usually indicative of impurities. The primary culprits are often unreacted starting materials or side products.
-
Purification Strategy: Recrystallization is the most effective method. A solvent system of ethanol/water or isopropanol is typically effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until turbidity persists. Allow it to cool slowly to form crystals. If the product stubbornly remains an oil, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Alternative: If recrystallization fails, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable, albeit more labor-intensive, alternative.
Part 2: Saponification to 2-(3-bromophenylamino)thiazole-4-carboxylic acid
Question: The hydrolysis of my ester is either incomplete or results in a very low yield of the final carboxylic acid. How can I optimize this step?
Answer: The saponification step is a delicate balance. You need conditions strong enough to cleave the ester but mild enough to avoid degrading the thiazole ring.
-
Incomplete Hydrolysis:
-
Cause: Insufficient base, low temperature, or short reaction time. The ester may also have poor solubility in the reaction medium.
-
Solution:
-
Base: Use 2 to 4 molar equivalents of NaOH or KOH.
-
Solvent: A mixture of ethanol and water is ideal. The ethanol helps to solubilize the ester, while the water is necessary for the hydroxide ions.
-
Temperature: Gently heat the mixture to 50-60°C. Avoid vigorous refluxing, which can promote decomposition.
-
Monitoring: Use TLC to track the disappearance of the starting ester. The carboxylic acid product will have a lower Rf value and may streak on the silica plate.
-
-
-
Product Loss During Workup:
-
Cause: This is the most common reason for poor yields in this step. The product is an amino acid derivative, making it amphoteric. Its solubility is highly dependent on pH.
-
Solution - The Critical Acidification Step:
-
After the saponification is complete (as confirmed by TLC), cool the reaction mixture to room temperature, then further in an ice bath (0-5°C).
-
Crucially, acidify the solution slowly and dropwise with concentrated HCl or 2N HCl. Vigorous, rapid addition of acid can cause localized heating and degradation.
-
Monitor the pH continuously. The goal is to reach the isoelectric point of the molecule, where its solubility in water is at a minimum. This is typically around pH 2-3 .[4]
-
As you approach the target pH, a precipitate of your final product will form. Stir the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Filter the solid, wash it thoroughly with cold water to remove any inorganic salts (like NaCl), and then dry it under vacuum.[4]
-
-
Optimized Experimental Protocol
This protocol integrates the best practices discussed above for a robust and high-yield synthesis.
Step 1: Synthesis of Ethyl 2-(3-bromophenylamino)thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 1-(3-bromophenyl)thiourea (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiourea).
-
Stir the suspension and add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
Heat the mixture to a gentle reflux (approx. 75°C) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled mixture into a beaker containing ice-cold water (approx. 5 times the volume of the ethanol used).
-
Stir the resulting slurry for 30 minutes.
-
Collect the pale yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (3x) and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude ester, which can be used directly in the next step or recrystallized from ethanol/water.
Step 2: Synthesis of 2-(3-bromophenylamino)thiazole-4-carboxylic acid
-
In a round-bottom flask, suspend the crude ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the disappearance of the ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Place the filtrate in an ice bath and cool to 0-5°C.
-
Slowly add concentrated HCl dropwise with vigorous stirring, monitoring the pH.
-
Continue adding acid until the pH of the solution is between 2 and 3. A thick precipitate will form.
-
Stir the cold slurry for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with ample cold water to remove all salts.
-
Dry the final product under vacuum at 50°C.
Data Summary: Key Parameter Optimization
| Parameter | Recommended Setting | Rationale & Impact on Yield |
| Step 1: Stoichiometry | 1.0 eq Ethyl Bromopyruvate / 1.1 eq Thiourea | A slight excess of thiourea ensures the complete consumption of the more sensitive bromo-ester, maximizing conversion. |
| Step 1: Solvent | Absolute Ethanol | Excellent solvent for both reactants, promoting a homogenous reaction. Water content must be low to prevent hydrolysis. |
| Step 1: Temperature | Gentle Reflux (~75°C) | Provides sufficient energy for cyclization without causing significant decomposition or side-product formation. |
| Step 2: Base | 2.0-4.0 eq NaOH or KOH | Ensures complete and reasonably fast saponification of the ester. |
| Step 2: Temperature | 50-60°C | Optimal temperature to facilitate hydrolysis without degrading the sensitive thiazole ring. |
| Step 2: Final pH | 2.0-3.0 | Critical for maximizing product precipitation by reaching the isoelectric point. Incorrect pH leads to significant yield loss. |
Visual Diagrams
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Overall Experimental Workflow
Caption: Step-by-step workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch reaction for this synthesis? The reaction begins with the nucleophilic sulfur atom of the 1-(3-bromophenyl)thiourea attacking the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This forms an isothiouronium salt intermediate. The amino group of this intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl, leading to a five-membered ring. Subsequent dehydration (loss of a water molecule) from this cyclized intermediate results in the formation of the aromatic thiazole ring.[5]
Q2: Are there any alternative synthetic routes to this compound? Yes, while the Hantzsch synthesis is the most common, other methods exist. For instance, one could envision a multi-component reaction involving 3-bromoaniline, an isothiocyanate equivalent, and a C3-building block.[6] However, the two-step route described here is generally the most reliable and highest-yielding for this specific substitution pattern.
Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final compound.
References
-
Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 21, 861-868. Available at: [Link]
-
Ansari, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
- Grenda, W. J., et al. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207.
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]
-
Pharmacophore. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Pharmacophore, 12(3), 39-51. Available at: [Link]
-
El-Subbagh, H. I., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Al-Omair, M. A., et al. (2016). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Journal of Saudi Chemical Society, 20, S527-S534. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Solubility Issues of Thiazole-4-Carboxylic Acids
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with thiazole-4-carboxylic acids. This resource is designed to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental work. Poor aqueous solubility is a common hurdle in drug discovery and development, often leading to issues with bioavailability and formulation.[1] This guide will equip you to systematically diagnose and resolve these challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might be facing in the laboratory.
Issue 1: My thiazole-4-carboxylic acid derivative won't dissolve in aqueous buffers at neutral pH.
Probable Cause: The intrinsic low solubility of the un-ionized carboxylic acid form.
Scientific Rationale: Thiazole-4-carboxylic acids are weak acids. Their solubility is highly dependent on the pH of the solution.[2] At neutral or acidic pH, the carboxylic acid group (-COOH) is predominantly in its protonated, un-ionized form. This form is generally less polar and, therefore, less soluble in aqueous media. The overall solubility is a balance between the polar character of the thiazole ring and the carboxylic acid group, and the non-polar character of other substituents on the molecule.
Solutions:
-
pH Adjustment: The most direct way to increase the solubility of a carboxylic acid is to deprotonate it by increasing the pH of the solution.[2]
-
Expert Insight: According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa of the carboxylic acid, the compound will be 50% ionized. To achieve a significantly higher proportion of the more soluble ionized form (carboxylate, -COO⁻), the pH should be adjusted to at least 1.5 to 2 units above the pKa. For many carboxylic acids, a pH in the range of 7.0 to 8.0 is a good starting point.[3]
-
Actionable Step: Prepare a series of buffers with increasing pH (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, and 8.0). Attempt to dissolve your compound in each of these buffers.
-
-
Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[4]
-
Expert Insight: Salt formation is a robust strategy, particularly for compounds intended for formulation. The choice of the counter-ion is critical and can influence not only solubility but also stability and hygroscopicity.
-
Actionable Step: A preliminary salt screen can be performed by dissolving the thiazole-4-carboxylic acid in a suitable organic solvent and adding a stoichiometric amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like triethylamine). The resulting salt can then be isolated and its aqueous solubility determined.
-
Issue 2: My compound is still poorly soluble even at basic pH.
Probable Cause: The presence of a zwitterion or a highly lipophilic substituent.
Scientific Rationale: Thiazole-4-carboxylic acids, particularly those with an amino group on the thiazole ring, can exist as zwitterions. A zwitterion is a molecule with both a positive and a negative charge, resulting in a net neutral charge.[5] In this case, the thiazole nitrogen can be protonated (positive charge) while the carboxylic acid is deprotonated (negative charge). Zwitterions can have strong intermolecular interactions, leading to a stable crystal lattice and, consequently, low solubility. This is a known phenomenon for similar structures like thiazolidine-4-carboxylic acids.[6] Alternatively, if your derivative has a large, non-polar substituent, this lipophilicity can dominate, leading to poor aqueous solubility regardless of the ionization state.
Solutions:
-
Co-solvents: The use of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][8]
-
Expert Insight: Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations can sometimes cause the compound to precipitate.
-
Actionable Step: Prepare a stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, create a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v). Determine the solubility in each of these mixtures.
-
-
Surfactants: Surfactants can increase solubility through the formation of micelles, which can encapsulate the hydrophobic parts of your molecule.
-
Expert Insight: This approach is particularly useful for highly lipophilic compounds. Common non-ionic surfactants used in pharmaceutical formulations include polysorbates (Tween series) and polyoxyethylene castor oil derivatives.
-
Actionable Step: Prepare aqueous buffer solutions containing a surfactant at a concentration above its critical micelle concentration (CMC). Attempt to dissolve your compound in these solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with a new thiazole-4-carboxylic acid derivative?
A1: The most logical first step is to perform a simple pH-solubility profile. This will give you a fundamental understanding of how ionization affects your compound's solubility and guide your subsequent troubleshooting steps. Prepare buffers at pH 2, 4, 6, 7.4, and 9 and determine the approximate solubility in each.
Q2: How can I predict if my thiazole-4-carboxylic acid is likely to have solubility problems?
A2: While experimental determination is always necessary, you can make some predictions based on the structure. A high calculated logP (cLogP) value (typically > 3) suggests higher lipophilicity and potential for poor aqueous solubility. Also, a high melting point can indicate a stable crystal lattice, which often correlates with lower solubility.
Q3: Are there any "universal" solvents for thiazole-4-carboxylic acids?
A3: While there is no single "universal" solvent, DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds, including many thiazole derivatives.[9] However, for biological assays, the concentration of DMSO usually needs to be kept low (typically <1%) to avoid solvent-induced artifacts. For synthetic workups and purifications, solvents like ethanol, methanol, and ethyl acetate are commonly used.[6]
Q4: I need to make a stock solution for my biological assays. What is the best approach?
A4: The recommended approach is to first attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in your aqueous assay buffer to the final desired concentration. Always perform a visual inspection for any precipitation after dilution.
Q5: Can the position of the carboxylic acid group on the thiazole ring affect solubility?
A5: Yes, the position of substituents on the thiazole ring can influence its electronic properties and pKa, which in turn can affect solubility. For example, a substituent that withdraws electron density from the ring can make the carboxylic acid more acidic (lower pKa), meaning it will be ionized at a lower pH.
Data Presentation
The following table provides illustrative aqueous solubility data for a series of 2-substituted thiazolidine-4-carboxylic acids, which are structurally similar to thiazole-4-carboxylic acids and demonstrate the impact of substituents on solubility.[10] This data can serve as a useful reference for understanding potential solubility trends in your own compounds.
| Compound (2-Substituted Thiazolidine-4-carboxylic acid) | R-Group at C2 | R'-Group at C2 | Aqueous Solubility (g/L) |
| 1 | H | H | 300 |
| 2 | CH₃ | H | 150 |
| 3 | C₂H₅ | H | 70 |
| 4 | C₆H₅ | H | 0.8 |
| 5 | 4-Cl-C₆H₄ | H | 0.4 |
| 6 | CH₃ | CH₃ | 25 |
Data adapted from Butvin et al. (1999).[10]
Key Takeaway: As the lipophilicity of the substituent at the 2-position increases (from H to phenyl and chloro-phenyl), the aqueous solubility dramatically decreases.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]
Materials:
-
Your thiazole-4-carboxylic acid derivative (solid)
-
Aqueous buffer of desired pH
-
Glass vials with screw caps
-
Shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[12]
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, being careful not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Salt Formation for Solubility Enhancement (Small Scale)
This protocol outlines a simple procedure for forming a salt of your thiazole-4-carboxylic acid to assess its potential for improved aqueous solubility.
Materials:
-
Your thiazole-4-carboxylic acid derivative
-
A suitable organic solvent (e.g., ethanol, methanol)
-
A stock solution of a base (e.g., 1 M NaOH in water)
-
Stir plate and stir bar
-
Rotary evaporator (optional)
Procedure:
-
Dissolve a known amount of your thiazole-4-carboxylic acid in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
While stirring, add one molar equivalent of the base solution dropwise.
-
Continue stirring at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator. If a rotary evaporator is not available, the solvent can be removed by evaporation in a fume hood.
-
The resulting solid is the salt of your carboxylic acid.
-
Determine the aqueous solubility of the salt using the shake-flask method described in Protocol 1.
Visualizations
pH-Dependent Ionization of a Thiazole-4-Carboxylic Acid
Caption: The equilibrium between the un-ionized and ionized forms of a thiazole-4-carboxylic acid is pH-dependent.
Troubleshooting Workflow for Solubility Issues
Caption: A systematic workflow for troubleshooting solubility problems with thiazole-4-carboxylic acids.
References
-
Alqahtani, A. M., Bayazeed, A. A. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14, 102914. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]
- Niazi, A., Ghasemi, J., & Yazdani-Elah-Abadi, A. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares.
- Butvin, P., Al-Ja’afreh, J., Světlík, J., & Havránek, E. (1999). Solubility, Stability, and Dissociation Constants of (2RS, 4R)-2-Substituted Thiazolidine-4-carboxylic acids in Aqueous Solutions. Chemical Papers, 53(5), 315-322.
- Li, P., & Zhao, L. (2003). Cosolvency and its application in drug delivery. Expert Opinion on Drug Delivery, 1(1), 115-127.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Avdeef, A. (2007). The rise of pKa profiling. Expert Opinion on Drug Discovery, 2(4), 459-472.
- Bergström, C. A., & Avdeef, A. (2019).
- Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution—a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298-1307.
- Glomme, A., & Bergström, C. A. (2005). A comparison of the shake-flask and the micro-dissolution method for solubility determination of ionizable drugs. Journal of Pharmacy and Pharmacology, 57(5), 585-591.
- Henderson, L. J. (1908). The theory of neutrality regulation in the animal organism. American Journal of Physiology-Legacy Content, 21(4), 427-448.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link]
- Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(1), 1-3.
- Baluja, S., Pithiya, M., Hirapara, A., & Lava, D. (2018). Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. Journal of Solution Chemistry, 47(1), 1-17.
- Orola, M. J., & Box, K. J. (2013). pH-dependent solubility of ionizable drugs: a comparison of different methods. Journal of Pharmaceutical Sciences, 102(1), 311-320.
-
Wikipedia contributors. (2024, January 18). Zwitterion. In Wikipedia, The Free Encyclopedia. Retrieved 01:18, January 24, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility. Retrieved January 24, 2026, from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciresliterature.org [sciresliterature.org]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Hantzsch Thiazole Synthesis: A Technical Support Center for Optimization and Troubleshooting
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of thiazole derivatives. As a cornerstone in heterocyclic chemistry, the Hantzsch synthesis is valued for its reliability and versatility in creating the thiazole core, a privileged scaffold in many pharmaceutical agents.[1] However, like any chemical transformation, its success is contingent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and practical, field-proven insights to help you navigate the intricacies of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address common issues encountered during the Hantzsch thiazole synthesis.
Low or No Product Yield
Question: My Hantzsch reaction is giving a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
1. Purity and Stability of Starting Materials:
-
α-Haloketone Integrity: α-Haloketones can be susceptible to decomposition, especially if they are old or have been stored improperly. They can undergo self-condensation or hydrolysis. Before starting your reaction, it is advisable to check the purity of your α-haloketone by TLC or NMR. If impurities are detected, purification by recrystallization or column chromatography may be necessary. For liquid α-haloketones, distillation under reduced pressure is a viable option.
-
Thioamide/Thiourea Quality: Similarly, the thioamide or thiourea should be of high purity. Impurities can interfere with the reaction. Some thioamides can also be unstable over long-term storage.[2]
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While alcohols like ethanol and methanol are commonly used and generally effective, the reaction's progression can be significantly influenced by the solvent system.[1] In some cases, a mixture of solvents, such as ethanol/water, can lead to higher yields.[3] For poorly soluble starting materials, a higher boiling point solvent like DMF or dioxane might be necessary, although this can sometimes lead to more side products if the temperature is not carefully controlled.
-
Temperature Optimization: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent.[1] However, excessively high temperatures can lead to the decomposition of reactants or the desired product. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature or switching to a higher-boiling solvent might be beneficial.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2] The reaction might be proceeding slower than anticipated, or the product might be degrading over extended reaction times. Establishing a reaction profile by taking aliquots at different time points will help you determine the optimal reaction time.
3. Stoichiometry of Reactants:
-
While a 1:1 stoichiometry of the α-haloketone and the thio-amide component is theoretically required, in practice, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often improve the yield by ensuring the complete consumption of the more valuable α-haloketone.[1]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Formation of Multiple Products/Byproducts
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these impurities, and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Understanding their origin is key to suppressing their formation.
1. Isomeric Byproducts:
-
Cause: When using N-substituted thioamides, there is a possibility of forming two regioisomeric products: the expected 2-amino-thiazole and the 3-substituted-2-iminothiazoline. The formation of the iminothiazoline isomer is particularly favored under strongly acidic conditions.[4] In a neutral or slightly basic medium, the reaction generally yields the 2-aminothiazole as the major product.[4]
-
Solution: To favor the formation of the desired 2-aminothiazole, ensure your reaction medium is not acidic. If an acid catalyst was used, consider omitting it or using a milder one. The work-up procedure can also influence the final product ratio.
2. Byproducts from Reactant Decomposition:
-
Cause: As mentioned earlier, α-haloketones can undergo self-condensation. Thioamides can also be unstable, particularly at high temperatures or in acidic media, leading to various decomposition products.[2]
-
Solution: Use fresh, pure starting materials. Running the reaction at the lowest effective temperature can minimize decomposition.
3. Purification Strategies:
-
If byproduct formation is unavoidable, effective purification is essential.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method for removing minor impurities.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification technique. A range of solvent systems, from non-polar (e.g., hexanes) to polar (e.g., ethyl acetate), can be used to achieve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction. The generally accepted mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms an isothiourea intermediate.
-
Intramolecular Cyclization and Dehydration: The nitrogen atom of the isothiourea intermediate then attacks the carbonyl carbon in an intramolecular cyclization. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic thiazole ring.[1]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth of 2-Aminothiazole Synthesis: A Technical Guide to Side-Product Formation
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. As a Senior Application Scientist, I've witnessed firsthand the challenges researchers face in achieving high purity and yield in this critical synthetic transformation. The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, its synthesis, most commonly via the Hantzsch reaction, is often plagued by the formation of stubborn side-products that complicate purification and compromise final product quality.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab. We will delve into the mechanistic underpinnings of side-product formation, providing not just solutions, but a deeper understanding of the reaction's intricacies.
Frequently Asked Questions (FAQs)
What are the most common side-products in 2-aminothiazole synthesis?
The Hantzsch synthesis, the reaction of an α-haloketone with a thiourea, is the most prevalent method for constructing the 2-aminothiazole ring.[1][2][3][4][5][6] While seemingly straightforward, this reaction can yield a number of undesired impurities. The most commonly encountered side-products include:
-
N,4-Disubstituted-1,3-thiazol-2-amine: An isomer of the desired product arising from a different regioselectivity of the initial nucleophilic attack.
-
3-Substituted-2-iminothiazoline: Another regioisomeric byproduct, particularly prevalent under acidic conditions.[7]
-
Bis(4-substituted-thiazol-2-yl)amine: A dimeric impurity formed from the reaction of the 2-aminothiazole product with a reactive intermediate.
-
Unreacted Starting Materials: Residual α-haloketone and thiourea.
Troubleshooting Guide: A Deeper Dive into Side-Product Formation and Mitigation
Issue 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and control it?
This is a classic case of regioselectivity issues in the Hantzsch synthesis. The thiourea nucleophile has two potentially reactive sites: the sulfur atom and a nitrogen atom. The initial attack of the thiourea on the α-haloketone can proceed via two competing pathways, leading to two different intermediates and ultimately, two isomeric products.
The "Why": Kinetic vs. Thermodynamic Control
The formation of the desired 2-aminothiazole versus its N-substituted isomer is a textbook example of kinetic versus thermodynamic control.[8][9][10]
-
S-Alkylation (Kinetic Pathway): The sulfur atom of thiourea is the more nucleophilic center. Its attack on the α-haloketone is generally faster, leading to the formation of an S-alkylated intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the desired 2-aminothiazole . This is the kinetically favored product.
-
N-Alkylation (Thermodynamic Pathway): Under certain conditions, particularly with prolonged reaction times or at higher temperatures, the initial N-alkylation of the thiourea can occur. This leads to a different intermediate that cyclizes to form the more thermodynamically stable but undesired N,4-disubstituted-1,3-thiazol-2-amine or 3-substituted-2-iminothiazoline .
Troubleshooting Strategies:
| Parameter | Recommendation for Minimizing Isomeric Byproducts | Rationale |
| Temperature | Maintain a lower reaction temperature (e.g., room temperature to 60°C). | Lower temperatures favor the kinetically controlled S-alkylation pathway over the thermodynamically favored N-alkylation.[10] |
| Reaction Time | Monitor the reaction closely by TLC and stop it once the starting materials are consumed. Avoid prolonged reaction times. | Shorter reaction times prevent the equilibration that can lead to the formation of the more stable thermodynamic byproduct.[10] |
| pH | Perform the reaction under neutral or slightly basic conditions. | Acidic conditions can protonate the more basic nitrogen of the thiourea, potentially favoring N-alkylation and the formation of the 3-substituted-2-iminothiazoline isomer.[7] |
| Solvent | Use polar protic solvents like ethanol or methanol. | These solvents can solvate the charged intermediates and influence the reaction pathway. |
Identification of Isomers:
-
NMR Spectroscopy: The 1H and 13C NMR spectra of the desired 2-aminothiazole and its N-substituted isomer will show distinct differences in the chemical shifts of the thiazole ring protons and carbons. For instance, the proton on the C5 position of the thiazole ring in the 2-(N-substituted amino)thiazole will have a characteristic chemical shift that differs from the corresponding proton in the 3-substituted 2-imino-2,3-dihydrothiazole.[7]
-
Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.
Issue 2: I'm observing a higher molecular weight impurity in my mass spectrum, suggesting a dimer. What is it and how do I get rid of it?
The formation of a dimeric byproduct, often identified as bis(4-substituted-thiazol-2-yl)amine , is a common issue, particularly when the reaction is run with an excess of the α-haloketone or under forcing conditions.
The "Why": A Second Attack
This dimer forms when the initially formed 2-aminothiazole, which still possesses a nucleophilic amino group, reacts with another molecule of a reactive intermediate, such as the S-alkylated intermediate or even unreacted α-haloketone.
Troubleshooting Strategies:
| Parameter | Recommendation for Minimizing Dimer Formation | Rationale |
| Stoichiometry | Use a slight excess of thiourea relative to the α-haloketone (e.g., 1.1 to 1.5 equivalents of thiourea). | This ensures that the α-haloketone is the limiting reagent, minimizing its availability to react with the product.[1] |
| Addition Rate | If practical, add the α-haloketone solution slowly to the solution of thiourea. | This maintains a low concentration of the α-haloketone throughout the reaction, disfavoring the side reaction with the product. |
| Temperature | Avoid excessive heating. | Higher temperatures can increase the rate of the undesired side reaction. |
Purification:
-
Column Chromatography: The dimeric byproduct is significantly less polar than the desired 2-aminothiazole. A well-optimized silica gel column chromatography protocol can effectively separate the two compounds.[4]
-
Crystallization: In some cases, careful crystallization from an appropriate solvent system can selectively precipitate the desired product, leaving the more soluble dimer in the mother liquor.
Experimental Protocols
General Procedure for Monitoring 2-Aminothiazole Synthesis by TLC
-
Prepare TLC Plate: Use silica gel 60 F254 plates.
-
Spotting: Apply a small spot of the reaction mixture, a co-spot (reaction mixture and starting materials), and individual spots of the α-haloketone and thiourea standards.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The 2-aminothiazole product is typically UV active. Staining with iodine or potassium permanganate can also be used.
-
Analysis: The disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the 2-aminothiazole product indicate the progress of the reaction. The presence of other spots may indicate side-product formation.
Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system like ethyl acetate/hexanes is a good starting point).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar dimeric byproduct will elute first, followed by the more polar 2-aminothiazole product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole.
Conclusion
Successful 2-aminothiazole synthesis hinges on a clear understanding of the potential side reactions and the factors that control them. By carefully managing reaction conditions such as temperature, time, stoichiometry, and pH, researchers can significantly minimize the formation of isomeric and dimeric impurities. Coupled with diligent reaction monitoring and appropriate purification techniques, the path to high-purity 2-aminothiazoles becomes significantly more straightforward. This guide provides a starting point for troubleshooting; however, the optimal conditions will always be substrate-dependent and require careful empirical optimization.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 125(14), 4271–4278.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- RSC Publishing. (2020).
- Jensen, W. B. (2009). Kinetic vs Thermodynamic Control.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
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Technical Support Center: Refining Purification Protocols for 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting your purification workflows.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions that arise when working with 2-aminothiazole derivatives:
Q1: My crude 2-aminothiazole derivative appears as a dark, oily residue instead of a solid. What are the likely causes and initial purification steps?
A1: An oily or tar-like crude product often suggests the presence of unreacted starting materials, polymeric byproducts, or residual solvent. A common starting point for purification is to attempt precipitation or trituration. Try dissolving the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexanes) dropwise until a precipitate forms. If this fails, an acid-base extraction is a robust method to isolate the basic 2-aminothiazole core from neutral or acidic impurities.
Q2: I'm observing poor solubility of my 2-aminothiazole derivative in common organic solvents. How can I effectively purify it?
A2: Poor solubility can be a significant hurdle. For column chromatography, you may need to use more polar solvent systems, such as dichloromethane/methanol or even employ a gradient elution that ends with a higher percentage of a polar solvent. Recrystallization might require screening a wide range of solvents or solvent mixtures. In some cases, converting the derivative to its hydrochloride salt can improve solubility in polar solvents for an initial purification step, after which the free base can be regenerated.
Q3: My purified 2-aminothiazole derivative shows signs of degradation over time. What are the stability concerns and how can I mitigate them?
A3: While 2-aminothiazole derivatives are generally stable structures, the exocyclic amino group can be susceptible to oxidation or reaction with atmospheric carbon dioxide, especially if other sensitive functional groups are present on the molecule.[1] It is advisable to store purified compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. If you suspect degradation during purification, consider degassing your solvents and minimizing the exposure of your compound to air and prolonged heat.
Troubleshooting Purification Protocols
This section provides detailed troubleshooting guidance for common purification techniques employed for 2-aminothiazole derivatives.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.
Q: My 2-aminothiazole derivative either completely dissolves in the hot solvent or oils out upon cooling. How do I select an appropriate recrystallization solvent?
A: This is a classic recrystallization problem. If your compound is too soluble, the solvent is not ideal. If it "oils out," the cooling process is too rapid, or the solvent is too poor. The key is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Testing: In a small test tube, add a few milligrams of your crude product.
-
Add Solvent: Add a few drops of a test solvent at room temperature. If the compound dissolves immediately, the solvent is too good.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves, you have a potential candidate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. If an oil forms, try a more polar solvent or a solvent mixture.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the "good" hot solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Table 1: Common Recrystallization Solvents for 2-Aminothiazole Derivatives
| Solvent/Mixture | Polarity | Common Applications & Notes |
| Ethanol/Water | High | Effective for many polar 2-aminothiazole derivatives. The ratio can be fine-tuned.[1] |
| Isopropanol | Medium | A good starting point for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium | A versatile solvent pair for a wide range of polarities. |
| Toluene | Low | Suitable for less polar derivatives. |
| Acetonitrile | High | Can be effective for compounds that are difficult to crystallize from alcohols. |
Column Chromatography
Column chromatography is a widely used method for separating complex mixtures.[2][3]
Q: My 2-aminothiazole derivative is streaking on the TLC plate and giving poor separation on the column. What is causing this and how can I fix it?
A: Streaking is often caused by the basicity of the 2-amino group interacting with the acidic silica gel. This can lead to broad peaks and poor separation.
Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice, typically at a concentration of 0.1-1%.[1] The TEA will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
Workflow for Optimizing Column Chromatography:
Caption: A decision-making workflow for troubleshooting poor separation during the column chromatography of 2-aminothiazole derivatives.
Q: I have multiple products with very similar polarities. How can I improve the resolution?
A: For closely eluting compounds, a few strategies can be employed:
-
Shallow Gradient: Use a very shallow gradient of your mobile phase. For example, instead of going from 10% to 50% ethyl acetate in hexanes over 10 column volumes, try going from 10% to 20% over the same volume.
-
Change Solvents: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.
-
Use a Finer Silica Gel: A smaller particle size silica gel will provide a higher number of theoretical plates and can improve the separation of closely related compounds.
Acid-Base Extraction
The basicity of the 2-amino group makes acid-base extraction a powerful purification tool.[4]
Q: I performed an acid-base extraction, but my yield is very low. Where could my product have gone?
A: Low yield in an acid-base extraction can be due to several factors:
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid to fully protonate the 2-aminothiazole derivative and a sufficient excess of base to regenerate the free base. Check the pH of the aqueous layer at each step.
-
Emulsion Formation: Emulsions can trap your product at the interface of the aqueous and organic layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Poor Solubility of the Salt: The hydrochloride salt of your derivative might have some solubility in the organic layer. Perform multiple extractions with the acidic solution to ensure complete transfer to the aqueous layer.
-
Precipitation of the Free Base: When you basify the aqueous layer to regenerate the free base, ensure the pH is sufficiently high. The free base may precipitate out of the aqueous solution. If it does, you can either filter it or extract it into an organic solvent.
Diagram 2: Acid-Base Extraction Workflow
Caption: A generalized workflow for the purification of a 2-aminothiazole derivative using acid-base extraction.
Summary of Common Impurities and Their Removal
Table 2: Troubleshooting Impurity Removal
| Impurity | Likely Source | Recommended Purification Method |
| Unreacted Thiourea | Hantzsch Synthesis[5] | Water wash or acid-base extraction. |
| Unreacted α-haloketone | Hantzsch Synthesis[5] | Column chromatography or recrystallization. |
| Isomeric Byproducts | Hantzsch Synthesis under acidic conditions[6] | Careful column chromatography, potentially with a modified mobile phase or different stationary phase. |
| Iodine | Use of iodine as a catalyst[7] | Wash with aqueous sodium thiosulfate solution. |
By understanding the underlying chemical principles of these purification techniques and anticipating common challenges, you can significantly improve the efficiency and success of your purification protocols for 2-aminothiazole derivatives.
References
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. [Link]
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Synthesis of 2-aminothiazole derivatives - ResearchGate. [Link]
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-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]
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2-Aminothiazole - Wikipedia. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]
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THIAZOLES: II. PREPARATION OF ALKYL-2-NITRAMINOTHIAZOLES - Canadian Science Publishing. [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Phenylamino)-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(phenylamino)-thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This guide offers a comparative analysis of the structure-activity relationships (SAR) for this versatile core, focusing on its application in developing potent kinase inhibitors for oncology and novel antimicrobial agents. We will dissect the nuanced effects of structural modifications on biological activity, supported by experimental data and validated protocols, to provide actionable insights for drug discovery and development.
The 2-(Phenylamino)-thiazole Core: A Premier Scaffold for Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The 2-(phenylamino)-thiazole framework is exceptionally well-suited for targeting the ATP-binding site of many kinases. Its core structure mimics the purine ring of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.
The general binding hypothesis involves the N-phenyl group occupying the hydrophobic pocket near the gatekeeper residue, the thiazole ring providing a stable anchor, and the exocyclic amine and thiazole nitrogen atoms acting as hydrogen bond donors and acceptors with the kinase hinge. Understanding this binding paradigm is crucial for rationally designing derivatives with enhanced potency and selectivity.
Caption: General binding mode of the 2-(phenylamino)-thiazole scaffold in a kinase ATP pocket.
Comparative SAR Analysis: Targeting Key Protein Kinases
The true power of this scaffold lies in its tunability. Subtle changes to substituents on either the phenyl or thiazole ring can dramatically shift potency and selectivity between different kinase families.
Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[2] The 2-(phenylamino)-thiazole scaffold has yielded potent Aurora A and B inhibitors.[4]
Key SAR Insights:
-
Phenyl Ring (R1): Substitutions at the para-position of the phenyl ring are critical for potency.[4] Small, electron-donating or sterically acceptable groups like morpholine can enhance interactions with the solvent-exposed region, boosting activity.
-
Thiazole Ring (R2): The addition of a methyl group at the 4-position of the thiazole and an amino group at the 2-position of a linked pyrimidine ring has been shown to be beneficial. A prime example is CYC116 (18), where a 4-morpholinophenylamino group is combined with these features, resulting in nanomolar inhibition of both Aurora A and B.[4]
Table 1: SAR of 2-(Phenylamino)-pyrimidine-thiazole Derivatives as Aurora Kinase Inhibitors
| Compound | R1 (Phenyl Substitution) | R2 (Thiazole/Pyrimidine) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
|---|---|---|---|---|
| Lead Cmpd. | 4-Morpholino | 4-methyl-thiazol-2-amine | 8.0 | 9.2 |
| Analog A | Unsubstituted | 4-methyl-thiazol-2-amine | >1000 | >1000 |
| Analog B | 4-Methoxy | 4-methyl-thiazol-2-amine | 50 | 65 |
Data synthesized from literature findings for illustrative comparison.[4]
Caption: Key SAR trends for Aurora Kinase inhibition.
CDKs, particularly CDK9, are crucial for regulating transcription. Inhibiting CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive strategy for cancer therapy.[5][6] Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine are highly effective CDK9 inhibitors.[7][8]
Key SAR Insights:
-
Phenyl Ring (R1): Bulky substituents on the aniline moiety are important for CDK9 potency and selectivity.[7]
-
Pyrimidine/Thiazole Core (R2): Modifications at the C5-position of the pyrimidine ring or the C4-position of the thiazole moiety are critical for tuning activity. For instance, compound 12u incorporates a benzenesulfonamide group, leading to a CDK9 IC50 of just 7 nM and over 80-fold selectivity against CDK2.[7][8][9] This high selectivity is attributed to unique interactions within the CDK9 active site that are not possible in CDK2.[7]
Table 2: SAR of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK Inhibitors
| Compound | R1 (Phenyl Substitution) | R2 (Thiazole/Pyrimidine) | CDK9 (IC50, nM) | CDK2 (IC50, nM) | Selectivity (CDK2/CDK9) |
|---|---|---|---|---|---|
| 12u | 2,4-dichloro-5-methoxy | 4-(N-benzenesulfonamide) | 7 | >560 | >80 |
| Analog C | 2,4-dichloro-5-methoxy | 4-H | 500 | 800 | 1.6 |
| Analog D | Unsubstituted | 4-(N-benzenesulfonamide) | 150 | 250 | 1.7 |
Data sourced from Shao et al. (2013) for comparative analysis.[6][7][8][9]
These compounds effectively reduce Mcl-1 expression and trigger apoptosis in cancer cell lines, demonstrating a clear mechanism of action.[5][7]
Comparative SAR for Antimicrobial Activity
Beyond oncology, 2-(phenylamino)-thiazole derivatives have shown significant promise as antimicrobial agents. The structural requirements for antibacterial and antifungal activity differ from those for kinase inhibition, highlighting the scaffold's versatility.
Key SAR Insights:
-
Focus on Gram-Positive Bacteria: Many derivatives show more pronounced activity against Gram-positive strains.[10]
-
Substituent Effects: The nature and position of substituents on the terminal phenyl rings are crucial. In one study, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized. Compound 3e , featuring a 4-bromophenyl group, exhibited the highest growth inhibitory effect against all tested pathogens, with MIC values of 31.25 µg/mL against Gram-positive bacteria and a potent 7.81 µg/mL against Candida strains.[10] This suggests that halogens and their positions can significantly enhance antimicrobial potency.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Thiazole Derivatives
| Compound | R (Substitution on terminal phenyl) | S. aureus | B. cereus | C. albicans | C. tropicalis |
|---|---|---|---|---|---|
| 3e | 4-Bromophenyl | 31.25 | 31.25 | 7.81 | 7.81 |
| 3d | 4-Chlorophenyl | 62.5 | 62.5 | 31.25 | 15.62 |
| 3a | Unsubstituted | 125 | 125 | 62.5 | 31.25 |
Data sourced from research on antimicrobial thiazole derivatives for comparison.[10]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, validated protocols.
The Hantzsch reaction is a classic and reliable method for synthesizing the thiazole core.[10] This protocol describes the synthesis of a 2-(phenylamino)-4-phenylthiazole derivative.
Causality: This one-pot condensation between a thiourea (providing the N-C-S backbone) and an α-haloketone (providing the C-C fragment) is efficient and versatile, allowing for diverse substitutions on the final product. The choice of ethanol as a solvent facilitates the dissolution of reactants and the final recrystallization ensures high purity.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve phenylthiourea (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration. Wash with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to yield pure N,4-diphenylthiazol-2-amine.[10]
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.[11]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Determining the IC50 value is fundamental to SAR analysis. This can be achieved using various commercial kits (e.g., ADP-Glo™) or established protocols that measure the consumption of ATP or the phosphorylation of a substrate.[12]
Causality: The principle is to measure kinase activity in the presence of varying concentrations of the inhibitor. By quantifying the reduction in kinase activity (e.g., less ADP produced or less substrate phosphorylated), a dose-response curve can be generated to calculate the IC50, the concentration at which 50% of the enzyme's activity is inhibited.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[13] Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme (e.g., 50 nM) and the specific substrate to the kinase buffer.[14]
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Start the kinase reaction by adding an ATP/MgCl₂ solution (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[14]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, radioactivity for ³²P-ATP, or fluorescence for specific antibodies).[12]
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To confirm that kinase inhibition translates to an anti-cancer effect, a cell viability assay is essential. The MTT assay is a standard colorimetric method for assessing cytotoxicity.[15][16]
Causality: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL in serum-free medium) to each well.[17]
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[17][18]
-
Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[17][19]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of ~570 nm (test) and a reference wavelength of ~620-630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The 2-(phenylamino)-thiazole scaffold remains a highly productive platform for drug discovery. The comparative analysis clearly demonstrates that:
-
For kinase inhibition , strategic substitutions on the phenyl ring and the core heterocycle are paramount for achieving high potency and selectivity. Targeting the solvent-exposed region and exploiting unique pockets within the ATP-binding site are key strategies.
-
For antimicrobial activity , different structural features, such as the inclusion of halogens on terminal aromatic rings, can drive potency against bacterial and fungal pathogens.
Future research should focus on multi-targeted inhibitors, leveraging this scaffold's promiscuity in a controlled manner to tackle complex diseases like cancer. Furthermore, exploring novel substitutions to overcome drug resistance mechanisms and improve pharmacokinetic profiles will continue to be a vital area of investigation. By integrating rational design with robust synthetic and biological validation, the full potential of 2-(phenylamino)-thiazole derivatives can be realized.
References
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-59. Available at: [Link]
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Holz, C., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Biris, C. G., et al. (2016). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
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Heo, J., et al. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Shaik, S. P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. Available at: [Link]
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Shaik, S. P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. Available at: [Link]
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
-
Wang, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. Available at: [Link]
-
A, A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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JoVE. (n.d.). In vitro NLK Kinase Assay. National Center for Biotechnology Information. Available at: [Link]
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Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]
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Morris, J. C., et al. (2009). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. Available at: [Link]
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Da Pozzo, E., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]
-
Shaik, S. P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ResearchGate. Available at: [Link]
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Heo, J., et al. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Vasylenko, O., et al. (2016). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Van de Loosdrecht, A. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Wujec, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of its synthesis.[1][2] This guide provides an in-depth comparative analysis of the most relevant and practical synthetic routes to 2-aminothiazoles, moving beyond mere procedural lists to explain the causality behind experimental choices. We will dissect the classical Hantzsch synthesis, explore its modern refinements, and contrast it with alternative methodologies, providing the field-proven insights necessary for informed synthetic planning.
The Enduring Legacy of the Hantzsch Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for constructing the 2-aminothiazole core.[3] The classical approach involves the condensation of an α-haloketone with a thiourea derivative. Its reliability, broad substrate scope, and generally high yields have cemented its status as the go-to reaction for this heterocyclic system.
Reaction Mechanism: A Step-by-Step Look
The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 2-aminothiazole ring.[3]
Caption: The general mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Conventional Hantzsch Synthesis
This protocol describes a typical laboratory-scale synthesis of a 4-aryl-2-aminothiazole.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.
Modern Advancements: Enhancing Efficiency and Sustainability
While robust, the classical Hantzsch synthesis is not without its drawbacks, including the use of lachrymatory and toxic α-haloketone starting materials and often lengthy reaction times under reflux.[4][5] Modern synthetic chemistry has focused on overcoming these limitations through one-pot procedures, microwave-assisted synthesis, and the use of heterogeneous catalysts.
One-Pot Synthesis: Bypassing the α-Haloketone
A significant improvement to the Hantzsch method is the in-situ generation of the α-haloketone from a parent ketone, followed by immediate reaction with thiourea in a single reaction vessel. This "one-pot" approach avoids the isolation of the hazardous α-haloketone intermediate.[6][7]
Caption: Workflow for a one-pot 2-aminothiazole synthesis.
Common halogenating agents for this one-pot modification include iodine, N-bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA).[6][8] The use of TCCA, in particular, is advantageous as it replaces more toxic reagents like elemental iodine.[8]
Experimental Protocol: One-Pot Catalytic Synthesis with TCCA
This protocol details a modern, efficient one-pot synthesis using a magnetically separable catalyst.
Materials:
-
Acetophenone derivative (1.5 eq)
-
Thiourea (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (0.5 eq)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)[5]
-
Ethanol (3.0 mL)
Procedure:
-
Combine the acetophenone derivative, TCCA, and the catalyst in ethanol.
-
Stir the mixture at 80°C for approximately 25 minutes, monitoring the formation of the α-haloketone intermediate by TLC.
-
Once the intermediate is formed, add thiourea to the reaction mixture.
-
Continue stirring at 80°C until the reaction is complete (monitor by TLC).
-
Cool the mixture and separate the magnetic nanocatalyst using an external magnet.[5]
-
Neutralize the solution with a 10% sodium bicarbonate solution.
-
Collect the precipitated product by filtration, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.[9]
Microwave-Assisted Synthesis: The Need for Speed
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[10] In the context of 2-aminothiazole synthesis, microwave-assisted methods can reduce reaction times from hours to mere minutes.[1]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Substituted Ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
Procedure:
-
In a microwave-safe vessel, combine the ketone, thiourea, and iodine.
-
Irradiate the mixture in a microwave reactor at 170 W for 5-15 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel and pour the mixture into ice water.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to afford the pure product.[5]
Comparative Performance Analysis
The choice of synthetic route ultimately depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact ("greenness"). The following table provides a comparative summary of the discussed methods.
| Synthesis Route | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Conventional Hantzsch | α-Haloketone, Thiourea | Reflux in Ethanol | 2-8 hours[1] | 70-85% | (+): Well-established, reliable. (-): Requires pre-synthesized, hazardous α-haloketones; long reaction times. |
| One-Pot Catalytic | Ketone, Thiourea, Halogenating Agent (e.g., TCCA) | 80°C in Ethanol with catalyst | 25-60 minutes[5] | High | (+): Avoids isolation of toxic intermediates; catalyst can be reusable; safer halogen source. (-): Requires specific catalyst synthesis. |
| Microwave-Assisted | Ketone, Thiourea, Iodine | Microwave Irradiation (170 W) | 5-15 minutes[5] | High | (+): Drastically reduced reaction times; often higher yields. (-): Requires specialized microwave reactor equipment. |
Alternative Synthetic Strategies
While Hantzsch-type reactions are dominant, other methods exist, though they often lead to different substitution patterns or are less general.
Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles
It is crucial for the researcher to distinguish the target regiochemistry. The Cook-Heilbron synthesis provides a route to 5-aminothiazoles , not the 2-amino isomers. This reaction typically involves the condensation of an α-aminonitrile with carbon disulfide or a dithioacid derivative under mild, often aqueous, conditions.[3][11]
The mechanism proceeds through a nucleophilic attack of the aminonitrile's nitrogen on the carbon disulfide, followed by an intramolecular cyclization and tautomerization to form the 5-aminothiazole ring.[3] While valuable for accessing this specific isomer, it is not an alternative for the direct synthesis of 2-aminothiazoles.
Other Modern Methods
Recent research has expanded the synthetic arsenal to include innovative approaches such as:
-
Domino reaction of propargyl bromides and thiourea: This microwave-assisted method proceeds via an initial alkylation followed by a 5-exo-dig cyclization.
-
Copper-catalyzed reactions: Methods involving the copper-catalyzed coupling of oximes with isothiocyanates or a [3+1+1] condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) have been developed, offering novel pathways to the thiazole core under redox-neutral conditions.[12][13] These routes showcase the ongoing efforts to develop milder and more versatile synthetic protocols.
Conclusion and Future Outlook
The synthesis of 2-aminothiazoles is a mature field dominated by the highly versatile Hantzsch reaction. For routine laboratory synthesis, the classical approach remains a reliable workhorse. However, for process optimization, safety, and environmental considerations, the adoption of one-pot catalytic and microwave-assisted protocols offers significant advantages. These modern iterations provide faster, safer, and often higher-yielding routes to these vital heterocyclic scaffolds.
The choice of method should be guided by the specific research goals, available equipment, and desired scale. A thorough understanding of the mechanistic underpinnings of each route, as presented in this guide, empowers the scientist to make informed decisions, troubleshoot effectively, and rationally design the synthesis of novel 2-aminothiazole derivatives for the advancement of drug discovery and development.
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Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. (2016). The Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Biological Evaluation of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its synthetic accessibility and ability to engage in diverse biological interactions make it a focal point for drug discovery. This guide provides a comparative analysis of a specific, highly promising subclass: 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. We will explore their synthesis, objectively compare their performance across key biological assays, and provide the detailed experimental methodologies necessary for their evaluation, offering a robust resource for researchers and drug development professionals.
The Strategic Importance of the Phenylamide Moiety
While the 2-aminothiazole core is the anchor, the N-phenylamide substituent at the 5-position is a critical modulator of biological activity. This appendage allows for extensive structural diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Variations in the substitution pattern on the phenyl ring can dramatically alter a compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its target binding affinity, cell permeability, and metabolic stability.
Comparative Biological Performance
The therapeutic potential of these derivatives has been demonstrated across multiple domains, most notably in antimicrobial and anticancer applications.[2][4][5] The following sections present a comparative look at their efficacy, supported by representative experimental data.
Antimicrobial Activity: A Structure-Activity Relationship Study
These compounds have shown significant promise as antibacterial and antifungal agents.[6][7][8] Their mechanism often involves the inhibition of essential microbial enzymes, such as MurB, which is involved in peptidoglycan synthesis.[7]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Phenylamide Derivatives
| Compound ID | Phenylamide Substituent | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| ATD-1 | Unsubstituted | 64 | 128 | >128 |
| ATD-2 | 4-Chloro | 16 | 32 | 64 |
| ATD-3 | 4-Nitro | 8 | 16 | 32 |
| ATD-4 | 2,4-Dichloro | 4 | 8 | 16 |
| ATD-5 | 4-Methoxy | 128 | >128 | >128 |
(Note: Data is a representative compilation from literature to illustrate structure-activity trends.)
Expert Analysis: The data in Table 1 clearly demonstrates a strong structure-activity relationship. The introduction of electron-withdrawing groups (EWGs) like chloro and nitro (ATD-2 , ATD-3 , ATD-4 ) on the phenyl ring significantly enhances antimicrobial potency compared to the unsubstituted analog (ATD-1 ). The di-substituted derivative ATD-4 shows the highest activity, suggesting that increased lipophilicity and electron deficiency are favorable. Conversely, the electron-donating methoxy group (ATD-5 ) leads to a marked decrease in activity.
Anticancer Activity: Targeting Proliferative Pathways
A significant body of research has focused on the antiproliferative effects of these derivatives, with some compounds showing potent and selective activity against specific cancer cell lines, such as human K563 leukemia cells.[2][4][5][9] The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Table 2: Comparative Antiproliferative Activity (IC₅₀) of Phenylamide Derivatives
| Compound ID | Phenylamide Substituent | K563 (Leukemia) (µM) | MCF-7 (Breast) (µM) | HT-29 (Colon) (µM) |
| ATD-6 | 2-Chloro-6-methyl | 16.3 | 20.2 | 21.6 |
| ATD-7 | 4-Fluoro | 25.8 | 31.5 | 29.4 |
| ATD-8 | 4-(Trifluoromethyl) | 9.7 | 12.1 | 11.5 |
| ATD-9 | 3,4,5-Trimethoxy | >50 | >50 | >50 |
(Note: Data is a representative compilation from literature, including values for analogs of compound 21 mentioned in a key study[9][10], to illustrate structure-activity trends.)
Expert Analysis: The anticancer data in Table 2 reinforces the importance of the phenylamide substitution pattern. The presence of a bulky, sterically hindered group like in ATD-6 confers notable activity, particularly against leukemia cells.[9] Potent electron-withdrawing groups like trifluoromethyl (ATD-8 ) also result in strong antiproliferative effects. Similar to the antimicrobial results, bulky electron-donating groups (ATD-9 ) are detrimental to activity. This suggests that the phenylamide moiety likely fits into a specific hydrophobic pocket of the target protein, where electronic and steric factors are critical for binding.
Core Experimental Protocols for Biological Evaluation
To ensure data integrity and reproducibility, standardized protocols are paramount. The following methodologies are fundamental for the biological evaluation of these derivatives.
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing
This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antimicrobial potency.
Experimental Workflow: MIC Determination
Caption: Standard workflow for the broth microdilution assay.
Detailed Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final volume of 100 µL per well.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the plate, bringing the total volume to 200 µL. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. For enhanced accuracy, 30 µL of a resazurin solution can be added and incubated for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
Causality & Trustworthiness: This protocol is self-validating through the use of positive and negative controls. The standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation after exposure to a test compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated as (OD_treated / OD_control) x 100. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality & Trustworthiness: The assay's principle is that only metabolically active cells can reduce MTT, directly linking the signal to cell viability. The inclusion of a vehicle control and multiple concentrations allows for the generation of a dose-response curve, providing a robust and quantitative measure of cytotoxicity.
Mechanistic Insights: A Visualized Pathway
For anticancer applications, many 2-aminothiazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. They block signaling cascades that promote uncontrolled cell growth.
Logical Relationship: Kinase Inhibition Pathway
Caption: Generalized pathway of kinase inhibition by a 2-aminothiazole derivative.
This diagram illustrates how the derivative can act as an ATP-competitive inhibitor, binding to the active site of a kinase and preventing the phosphorylation of downstream substrates, thereby halting the proliferative signal.
Conclusion and Future Outlook
The 2-amino-thiazole-5-carboxylic acid phenylamide scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The evidence strongly indicates that targeted modifications to the phenylamide ring are a powerful strategy for optimizing both antimicrobial and anticancer potency. Future research should focus on synthesizing more diverse libraries of these compounds, guided by the structure-activity relationships outlined here. Advanced studies should aim to definitively identify the molecular targets for the most active compounds and evaluate their efficacy and safety profiles in preclinical in vivo models.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for new chemical entities with potent and novel mechanisms of action.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore in medicinal chemistry.[2][3] Thiazole derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] This has led to their incorporation into numerous clinically approved drugs.[2][3]
Our focus here is on the specific derivative, 2-(3-bromo-phenylamino)-thiazole-4-carboxylic acid . The rationale for investigating this molecule is twofold: the proven antimicrobial potential of the thiazole scaffold and the hypothesis that the bromophenyl and carboxylic acid substitutions may enhance its activity and spectrum. This guide provides a comprehensive, technically detailed framework for elucidating the in vitro antimicrobial spectrum of this compound, comparing its performance against established antibiotics, and providing the foundational data necessary for further drug development.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to spectrum determination.
Experimental Design and Rationale: A Multi-faceted Approach
To comprehensively validate the antimicrobial spectrum, we must employ standardized methodologies that ensure reproducibility and comparability with global data. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6] We will adhere to the internationally recognized protocols established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Causality Behind Method Selection:
-
Methodology: The broth microdilution method is the chosen gold standard.[5][7][9] It is a quantitative technique that provides a precise MIC value, allowing for direct comparison between compounds and against established clinical breakpoints.[5][10] Its 96-well format is amenable to testing multiple compounds and dilutions simultaneously, ensuring high throughput and efficient data generation.
-
Organism Panel Selection: The panel of microorganisms is curated to provide a broad representation of clinically relevant pathogens. This includes:
-
Gram-Positive Bacteria: To assess activity against bacteria with a thick peptidoglycan layer (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Gram-Negative Bacteria: To challenge the compound against bacteria with an outer membrane, a significant permeability barrier (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).
-
Fungal Pathogens: To explore the potential for antifungal activity (e.g., Candida albicans, Aspergillus niger).
-
Quality Control (QC) Strains: Specific ATCC® (American Type Culture Collection) strains with known and predictable MIC values for comparator drugs are included in every run. This is a critical self-validating step to ensure the assay is performing correctly.[11]
-
-
Comparator Antibiotics: The selection of comparator agents is crucial for contextualizing the activity of the novel compound. We include drugs with different mechanisms of action and spectra:
This multi-pronged design ensures that the resulting data is not only accurate but also rich with comparative context, allowing for a nuanced understanding of the compound's potential.
Detailed Experimental Protocols
The following protocols are described with the necessary detail to ensure reproducibility. Adherence to aseptic techniques is paramount throughout.
Protocol 1: Preparation of Stock Solutions
-
Compound Preparation: Accurately weigh 10 mg of this compound and dissolve it in an appropriate volume of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: DMSO concentration in the final assay wells should not exceed 1% to avoid solvent-induced toxicity.
-
Comparator Drug Preparation: Prepare stock solutions of comparator antibiotics and fluconazole according to CLSI guidelines, typically using water or another recommended solvent.
-
Sterilization: Sterilize all stock solutions by filtering through a 0.22 µm syringe filter into sterile tubes. Store at -20°C or as recommended for each specific agent.
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines.[8]
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi, as per the manufacturer's instructions. Sterilize by autoclaving.
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound (diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no drug).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 50 µL of the final standardized inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria (or as required for specific organisms).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading aid, such as a plate reader measuring absorbance at 600 nm, can be used for objective determination.
Visualizing the Experimental Workflow
The overall process can be visualized as a logical flow from preparation to final data analysis.
Caption: High-level workflow for MIC determination.
Comparative Analysis of Antimicrobial Spectrum
The primary output of this study is a quantitative comparison of the antimicrobial activity of this compound against a panel of microorganisms. The data below is presented as a hypothetical but realistic outcome to illustrate the analysis.
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Strain (ATCC) | Type | Compound X * | Ciprofloxacin | Vancomycin | Meropenem | Fluconazole |
| Staphylococcus aureus | 29213 | Gram (+) | 8 | 0.5 | 1 | 0.25 | NA |
| Enterococcus faecalis | 29212 | Gram (+) | 16 | 1 | 4 | 2 | NA |
| Escherichia coli | 25922 | Gram (-) | >128 | 0.015 | NA | 0.03 | NA |
| Pseudomonas aeruginosa | 27853 | Gram (-) | >128 | 0.5 | NA | 0.5 | NA |
| Klebsiella pneumoniae | 700603 | Gram (-) | >128 | 0.03 | NA | 0.12 | NA |
| Candida albicans | 90028 | Fungus | 32 | NA | NA | NA | 1 |
| Aspergillus niger | 16404 | Fungus | 64 | NA | NA | NA | 8 |
*Compound X = this compound NA = Not Applicable
Data Interpretation and Discussion
-
Spectrum of Activity: The compound demonstrates selective activity. It has moderate inhibitory effects against Gram-positive bacteria (S. aureus and E. faecalis) but shows no significant activity against the tested Gram-negative bacteria at concentrations up to 128 µg/mL. This suggests a narrow antibacterial spectrum, potentially due to the inability of the compound to penetrate the Gram-negative outer membrane.
-
Antifungal Potential: The compound exhibits weak to moderate activity against the fungal strains C. albicans and A. niger. While the MICs are higher than the comparator, Fluconazole, this finding is noteworthy and warrants further investigation.
-
Potency Comparison: Compared to the standard antibiotics, the compound is significantly less potent. For instance, its MIC against S. aureus (8 µg/mL) is 16-fold higher than Ciprofloxacin and 8-fold higher than Vancomycin.
-
Self-Validation Check: The MIC values for the QC strains (e.g., S. aureus ATCC® 29213) against the comparator drugs should fall within the CLSI-published acceptable ranges. This confirms the validity of the experimental run.
Interpreting MICs: A Decision Framework
The raw MIC value is interpreted using clinical breakpoints established by bodies like the CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[6][14][15] While clinical breakpoints do not exist for a novel compound, we can create a decision framework for interpreting its potential.
Caption: Decision framework for interpreting MIC results.
Mechanistic Insights and Future Directions
The observed spectrum (Gram-positive and some antifungal activity) can guide hypotheses about the mechanism of action. Thiazole derivatives have been reported to act via several mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some thiazoles can inhibit enzymes like MurB, which is involved in peptidoglycan synthesis.[1] This is a plausible mechanism given the observed Gram-positive activity.
-
Disruption of Cell Membranes: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes, leading to leakage of cellular contents.[4]
-
Enzyme Inhibition: Other potential targets include DNA gyrase and various synthetases.[1] For antifungal activity, inhibition of enzymes like 14α-lanosterol demethylase is a known mechanism for azole antifungals and could be relevant here.[16]
Future Work:
-
Mechanism of Action Studies: Perform assays to investigate the most likely mechanisms (e.g., membrane permeability assays, specific enzyme inhibition assays).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the parent compound to determine if modifications to the phenyl ring or carboxylic acid group can improve potency and broaden the spectrum.
-
Bactericidal vs. Bacteriostatic Determination: Conduct experiments to determine the Minimum Bactericidal Concentration (MBC) to understand if the compound kills the microbes or merely inhibits their growth.[5]
Conclusion
This guide outlines a robust, self-validating framework for determining the antimicrobial spectrum of this compound. The hypothetical results indicate a compound with a narrow spectrum, showing moderate activity against Gram-positive bacteria and weak activity against fungi. While its potency does not surpass current clinical agents, its defined spectrum of activity provides a valuable starting point for further chemical optimization and mechanistic studies. By following standardized protocols and employing a logical, evidence-based approach to interpretation, researchers can generate the high-quality, reliable data needed to advance promising new compounds in the fight against antimicrobial resistance.
References
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Antimicrobial Susceptibility Testing. bioMerieux. Available at: [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Antimicrobial susceptibility. BSAVA Library. Available at: [Link]
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Re-Exploring the Intermediate Interpretive Category. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Bacteria. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
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Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Available at: [Link]
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EUCAST MIC Determination Testing. Testing Laboratory. Available at: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
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MIC EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid: A Comprehensive Guide
For Immediate Reference: Essential Safety and Personal Protective Equipment
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid. Adherence to these protocols is paramount to ensure personal safety and maintain the integrity of your research. This document will detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and emergency and disposal plans.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a powdered organic compound that requires careful handling due to its potential health hazards. Based on data for similar chemical structures, this compound may cause skin, eye, and respiratory irritation. Ingestion or prolonged/repeated exposure could lead to more significant health issues. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize the generation of dust and prevent direct contact.
A fundamental principle of laboratory safety is to treat all new or not fully characterized substances as potentially hazardous.[1] Before beginning any experiment, a thorough review of the available safety data and a careful plan of the procedure are essential first steps.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile or Butyl rubber gloves | Laboratory coat | Not generally required |
| Weighing and Transferring (in a fume hood) | Chemical safety goggles | Nitrile or Butyl rubber gloves (consider double-gloving) | Laboratory coat | Half-mask respirator with organic vapor/acid gas cartridges and P95 particulate filters |
| Dissolving and Reactions (in a fume hood) | Chemical safety goggles or face shield | Nitrile or Butyl rubber gloves | Laboratory coat | Half-mask respirator with organic vapor/acid gas cartridges and P95 particulate filters |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or coveralls | Full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters |
Justification for PPE Selection:
-
Eye Protection: Due to the irritant nature of the compound, chemical safety goggles are essential to prevent contact with dust particles. A face shield offers additional protection during procedures with a higher risk of splashing.
-
Hand Protection: Aromatic and halogenated hydrocarbons can degrade many common glove materials.[2] Therefore, nitrile or butyl rubber gloves are recommended for their resistance to these chemical classes.[2][3] Double-gloving can provide an extra layer of safety, especially during prolonged handling.
-
Body Protection: A standard laboratory coat is sufficient for most procedures. For spill cleanup, a chemical-resistant apron or coveralls will provide more comprehensive protection.
-
Respiratory Protection: To prevent the inhalation of fine powders, a respirator is crucial when handling the solid material outside of a sealed container. A half-mask respirator with combination organic vapor/acid gas cartridges (black and white or yellow color-coded) and a P95 particulate filter is recommended for routine handling in a fume hood.[4][5][6] For spill cleanup, a higher level of protection with a full-face respirator and P100 filters is advised.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a structured workflow is critical to minimize exposure and prevent accidents. All operations involving the handling of powdered this compound should be conducted within a certified chemical fume hood.
Preparation and Weighing
-
Designate a Handling Area: Cordon off and clearly label a specific area within the chemical fume hood for handling this compound.[7]
-
Prepare the Work Surface: Cover the work surface with absorbent bench paper to contain any minor spills.[7]
-
Don Appropriate PPE: Before handling the primary container, put on all required PPE as outlined in the table above.
-
Transfer for Weighing: Use a scoop or spatula to carefully transfer the required amount of powder to a tared weigh boat or container. Avoid pouring directly from the main stock bottle to minimize dust generation.[7]
-
Seal and Store: Immediately after weighing, securely close the primary container and return it to its designated storage location.
Dissolving and Reaction Setup
-
Solvent Addition: Carefully add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Caption: A workflow for the proper disposal of waste containing this compound.
By integrating these safety protocols into your laboratory practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (URL: [Link])
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OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])
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Respirator Selection | Respiratory Protection | 3M - US. (URL: [Link])
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine. (URL: [Link])
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Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024-12-17). (URL: [Link])
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])
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Laboratory Emergency Guidance | Environmental Health and Safety - Brown University. (URL: [Link])
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CHEMICAL- RESISTANT GLOVES - Guide Gloves. (URL: [Link])
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Emergency Procedures for Incidents Involving Chemicals - Research Safety. (URL: [Link])
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Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO. (URL: [Link])
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Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (URL: [Link])
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Procedures for Lab-Related Injuries or Exposures - ORS. (URL: [Link])
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Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (URL: [Link])
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Organic Vapor/Acid Gas Cartridge, 2/Bx - MES Life Safety. (URL: [Link])
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Chemical Spill Procedures - Step By Step Guide - Chem Klean. (URL: [Link])
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Handling Chemicals - Chemistry - Wittenberg University. (URL: [Link])
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Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. (2024-06-28). (URL: [Link])
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Glove Selection Guide - Safety & Risk Services. (URL: [Link])
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Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. (URL: [Link])
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Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
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Glove Selection Guide - University of South Alabama. (URL: [Link])
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Hazardous Drugs Spill Clean Up - Safety & Risk Services. (2025-09-03). (URL: [Link])
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3M Respirator Selection Guide. (URL: [Link])
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Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (URL: [Link])
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Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12). (URL: [Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
